Technical Documentation Center

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-

Core Science & Biosynthesis

Foundational

Pharmacological Profile and Mechanism of Action of 4-Methylthiocathinone (4-MTC)

Executive Summary 4-Methylthiocathinone (4-MTC), also known as p-methylthiocathinone, is a synthetic stimulant of the cathinone class. Structurally, it is the -keto analogue of 4-Methylthioamphetamine (4-MTA), a compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiocathinone (4-MTC), also known as p-methylthiocathinone, is a synthetic stimulant of the cathinone class. Structurally, it is the


-keto analogue of 4-Methylthioamphetamine (4-MTA), a compound notorious for its high lethality due to a combination of selective serotonin release and monoamine oxidase (MAO) inhibition.

This guide provides a technical analysis of 4-MTC. While less characterized than its 4-methyl analogue (Mephedrone/4-MMC), 4-MTC presents a distinct pharmacological profile characterized by high serotonin transporter (SERT) selectivity and unique metabolic stability issues related to the aryl-sulfur moiety. This document synthesizes available data on "methylthiocathinones" with established Structure-Activity Relationships (SAR) to predict its mechanism, metabolism, and toxicity.

Chemical Structure and Physiochemical Properties[1][2][3][4]

4-MTC is defined by the presence of a methylthio (-S-CH


) group at the para position of the phenyl ring. This substitution significantly alters the lipophilicity and steric bulk compared to the methyl group found in Mephedrone.
Structural Comparison
CompoundStructureKey MoietyPrimary Pharmacological Shift
4-MTC

-keto-4-methylthioamphetamine

-keto + 4-SMe
Reduced BBB permeability vs. 4-MTA; High SERT affinity.
4-MTA 4-methylthioamphetamine4-SMeHigh Toxicity. Potent MAO-A inhibitor + SERT releaser.
4-MMC 4-methylmethcathinone

-keto + 4-Me
Balanced DAT/SERT release (Mephedrone).
Physiochemical Data[3][5]
  • IUPAC Name: 2-(methylamino)-1-(4-(methylthio)phenyl)propan-1-one

  • Molecular Formula: C

    
    H
    
    
    
    NOS
  • Molar Mass: 209.31 g/mol

  • Lipophilicity (Predicted LogP): ~2.5 (Higher than 4-MMC due to sulfur).

  • Plasma Protein Binding: High (~85%), significantly higher than methoxy-substituted cathinones [1].

Pharmacodynamics: Mechanism of Action

The mechanism of 4-MTC is best described as a hybrid transporter-substrate and enzyme-inhibitor model . Based on the SAR of para-substituted cathinones, the bulky sulfur group shifts selectivity away from the Dopamine Transporter (DAT) and towards the Serotonin Transporter (SERT).

Monoamine Transporter Interaction

Unlike cocaine (a blocker), 4-MTC acts as a substrate-type releaser. It enters the presynaptic neuron via the transporter, disrupting the VMAT2 storage gradient and reversing the transporter flux.

  • SERT (Primary Target): High affinity. The 4-SMe group creates favorable hydrophobic interactions within the S1 binding pocket of SERT.

  • DAT (Secondary Target): Moderate to Low affinity. The

    
    -keto group generally lowers DAT potency compared to amphetamine analogs.
    
  • NET (Norepinephrine Transporter): Moderate affinity, contributing to sympathomimetic side effects (tachycardia, hypertension).

Monoamine Oxidase (MAO) Inhibition

A critical risk factor for 4-MTC is its relationship to 4-MTA. 4-MTA is a potent, reversible inhibitor of MAO-A [2].[1][2] While the


-keto group in cathinones typically reduces MAO affinity compared to amphetamines, the methylthio- substituent is a strong driver for MAO binding.
  • Hypothesis: 4-MTC likely acts as a weak-to-moderate MAO-A inhibitor.

  • Clinical Implication: The combination of 5-HT release and MAO inhibition creates a high risk for Serotonin Syndrome .

Visualization: Synaptic Mechanism

The following diagram illustrates the "Double-Hit" mechanism: Transporter Reversal combined with MAO Inhibition.

Caption: 4-MTC acts as a SERT substrate inducing efflux, while simultaneously inhibiting MAO-A, preventing cytosolic serotonin degradation.

Pharmacokinetics and Metabolism[2][7][8]

Metabolic profiling of methylthiocathinones reveals distinct pathways compared to standard cathinones. The sulfur atom introduces susceptibility to S-oxidation and S-demethylation [1].

Metabolic Pathways[7]
  • 
    -Keto Reduction:  The ketone group is reduced to the corresponding alcohol (ephedrine-like metabolite). This is stereoselective and common to all cathinones.
    
  • S-Oxidation: The sulfur can be oxidized to the sulfoxide and sulfone.

  • S-Demethylation: Removal of the methyl group from the sulfur, leading to a thiol intermediate (often reactive).

  • N-Dealkylation: Minor pathway for 4-MTC (removal of the N-methyl group).

Toxicokinetics
  • Half-life: Likely shorter than 4-MTA due to the labile

    
    -keto group, but the active metabolites (sulfoxides) may prolong effects.
    
  • Protein Binding: High (~85%), suggesting a lower volume of distribution (

    
    ) compared to 4-MMC, but potentially higher localized tissue concentrations [1].
    

Metabolism cluster_Phase1 Phase I Metabolism Parent 4-MTC (Parent Drug) Met1 Dihydro-4-MTC (Beta-keto reduction) Parent->Met1 Reductases Met2 4-MTC Sulfoxide (S-Oxidation) Parent->Met2 CYP450 / FMO Met3 4-Thiocathinone (S-Demethylation) Parent->Met3 CYP450 Conjugate Conjugate Met3->Conjugate Phase II (Glucuronidation)

Caption: Primary metabolic routes. Note that S-demethylation (Red) can yield reactive thiol intermediates.

Experimental Protocol: In Vitro Monoamine Uptake Assay

To validate the transporter profile of 4-MTC, the following protocol measures the inhibition of monoamine uptake in HEK293 cells stably expressing human DAT, SERT, and NET.

Reagents and Cell Lines
  • Cells: HEK293 stably transfected with hDAT, hSERT, or hNET.[3]

  • Radioligands: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.[4]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation).

Workflow Steps
  • Seeding: Plate cells at density of

    
     cells/well in poly-D-lysine coated 24-well plates. Incubate 24h.
    
  • Drug Treatment: Remove growth medium. Wash with KRH. Add 4-MTC at varying concentrations (

    
     M to 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Substrate Addition: Add respective [³H]-neurotransmitter (final conc. ~20 nM). Incubate for 5 min (uptake phase).

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer.

  • Lysis: Solubilize cells in 1% SDS or 0.1N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake. Determine IC

    
     using non-linear regression (GraphPad Prism).
    
Data Interpretation (Expected)
TransporterExpected IC

Interpretation
hSERT < 500 nMHigh potency; primary driver of entactogenic effects.
hDAT > 2000 nMLower potency; reduced addictive reinforcement vs. Methamphetamine.
hNET ~ 500-1000 nMModerate potency; responsible for cardiovascular load.

Toxicology and Safety Profile

Warning: The structural similarity to 4-MTA implies a significant safety risk.[1]

  • Serotonin Syndrome: The combination of release and potential MAO inhibition can lead to hyperthermia, muscle rigidity, and seizures.

  • Cytotoxicity: Methylthio- metabolites (specifically thiols) can deplete intracellular glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction [3].

  • Cardiotoxicity: 5-HT

    
     receptor agonism (common in this class) combined with NET release poses a risk for valvulopathy and acute hypertension.
    

References

  • Evaluation of Phase I/II Metabolism: Source:In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems.[5] (2025).[6][5][7] National Institutes of Health.[8]

  • MAO Inhibition Profile (4-MTA Analog Data): Source:4-Methylthioamphetamine (4-MTA) induces mitochondrial-dependent apoptosis in SH-SY5Y cells. (2012). Neuropharmacology.

  • Transporter Mechanism of Cathinones: Source:Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters.[9] (2023).[4][9] Neuropharmacology.

  • General Cathinone Pharmacology: Source:Substituted methcathinones differ in transporter and receptor interactions.[4] (2013).[4][10] Molecular Psychiatry.

Sources

Exploratory

The Para-Substituent Shift: Pharmacodynamics, Metabolic Fate, and Forensic Identification of 4-Substituted Cathinones

Executive Summary This technical guide analyzes the pharmacological and forensic distinctiveness of para-substituted cathinone derivatives (e.g., 4-MMC, 4-MEC, 4-CMC). Unlike their pyrrolidinophenone cousins (e.g., MDPV)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and forensic distinctiveness of para-substituted cathinone derivatives (e.g., 4-MMC, 4-MEC, 4-CMC). Unlike their pyrrolidinophenone cousins (e.g., MDPV) which act primarily as transporter blockers, para-substituted cathinones frequently exhibit "hybrid" pharmacodynamics—acting as substrates for serotonin transporters (SERT) while displaying variable efficacy as dopamine transporter (DAT) releasers or blockers. This document synthesizes Structure-Activity Relationship (SAR) data, metabolic pathways involving CYP2D6, and specific analytical protocols for distinguishing these regioisomers from their meta- and ortho- counterparts.

Chemical Architecture & Structure-Activity Relationships (SAR)

The core pharmacophore of this class is the


-keto phenethylamine backbone. The introduction of a substituent at the para- (4-) position of the phenyl ring drastically alters the steric and electronic landscape of the molecule, influencing its fit within the substrate binding crevice of monoamine transporters (MATs).
The "Para-Switch" Effect

Research indicates that increasing the steric bulk of the para-substituent shifts selectivity from dopaminergic to serotonergic systems.

  • Small Substituents (H, F): High DAT affinity.

  • Medium Substituents (Me): Balanced DAT/SERT affinity (e.g., Mephedrone).

  • Bulky Substituents (Et, Cl, Br): Increased SERT selectivity; often reduced DAT efficacy or a shift from releaser to blocker mechanisms.

Table 1: Comparative SAR of Key Para-Substituted Cathinones

CompoundCodePara-Subst.N-Subst.Selectivity (DAT/SERT)Primary Mechanism
Mephedrone 4-MMCMethylMethylBalanced (~1:1)Non-selective Releaser
Flephedrone 4-FMCFluoroMethylHigh DATDAT Releaser
4-MEC 4-MECMethylEthylLow (SERT dominant)Hybrid: SERT Substrate / DAT Blocker
Clephedrone 4-CMCChloroMethylModerateReleaser (Neurotoxic potential)

Technical Insight: The extension of the N-alkyl chain (as seen in 4-MEC) combined with para-substitution creates a "hybrid" profile. 4-MEC acts as a substrate for SERT (inducing efflux) but binds to DAT without being transported, effectively acting as a reuptake inhibitor rather than a releaser [1].

Pharmacodynamics: The Hybrid Engine

Understanding the interaction between these ligands and the MATs is critical. Unlike cocaine (a pure blocker), 4-MMC acts as a substrate. It enters the presynaptic neuron via the transporter, triggering the phosphorylation of the transporter and reversing its direction (efflux).

Mechanism of Action Visualization

The following diagram illustrates the "Transporter Inversion" mechanism typical of substrate-type cathinones versus the "Hybrid" blockade seen in derivatives like 4-MEC.

MOA Substrate 4-MMC (Substrate) DAT_Out DAT (Outward Facing) Substrate->DAT_Out Binds Hybrid 4-MEC (Hybrid) Hybrid->DAT_Out Blocks (No Transport) Synapse_DA Synaptic Dopamine Hybrid->Synapse_DA Prevents Reuptake DAT_In DAT (Inward Facing) DAT_Out->DAT_In Translocation VMAT2 VMAT2 (Vesicle) DAT_In->VMAT2 Disrupts Gradient DAT_In->Synapse_DA Efflux (Release) Cytosol_DA Cytosolic Dopamine Surge VMAT2->Cytosol_DA DA Leakage Cytosol_DA->DAT_In Reverse Transport

Caption: Figure 1. Mechanism of Action comparing 4-MMC (Transporter Reversal) vs. 4-MEC (DAT Blockade/SERT Release).

Metabolic Profiling & Toxicology

The metabolic fate of para-substituted cathinones is primarily hepatic, driven by Phase I oxidation. The specific position of the para-methyl group in 4-MMC makes it a target for oxidation to a carboxylic acid, a pathway unavailable to non-substituted cathinones.

Primary Metabolic Pathways[1][2][3]
  • N-Demethylation: Mediated by CYP2D6 (primary) and CYP2B6. Converts 4-MMC to nor-mephedrone.

  • Beta-Keto Reduction: Converts the ketone to an alcohol (dihydro-mephedrone).

  • Succinyl Conjugation: A unique Phase II pathway where nor-mephedrone is conjugated with succinyl-CoA.[1]

Clinical Relevance: The stereoselectivity of metabolism is crucial. S-enantiomers of metabolites often retain higher potency at SERT than their R-counterparts [2].[2]

Metabolism Parent 4-MMC (Parent) Nor Nor-Mephedrone (Active) Parent->Nor N-Demethylation Dihydro Dihydro-Mephedrone Parent->Dihydro Beta-Keto Reduction Carboxy 4-Carboxy-MMC (Inactive) Parent->Carboxy Para-Methyl Oxidation Succinyl N-Succinyl-Nor-MMC Nor->Succinyl Phase II Conjugation CYP2D6 CYP2D6 CYP2D6->Nor Reductase Reductase

Caption: Figure 2. Major metabolic pathways of 4-MMC mediated by CYP2D6 and reductases.

Analytical Forensics: The Regioisomer Challenge

A critical challenge in forensic analysis is distinguishing para- substituted isomers (4-MMC) from meta- (3-MMC) and ortho- (2-MMC) isomers. Standard Electron Ionization (EI) Mass Spectrometry often yields identical fragmentation patterns (base peak m/z 58) due to the dominance of the immonium ion formation.

Differentiation Strategy
  • GC-MS/MS (Product Ion Scan): While the parent ions are identical, collision-induced dissociation (CID) can sometimes reveal subtle differences in the benzoyl cation stability.

  • IR Spectroscopy: Infrared absorption bands in the fingerprint region (600–1500 cm⁻¹) provide definitive structural elucidation for regioisomers.

  • Chromatographic Separation: High-resolution GC or LC methods are required. 4-substituted isomers generally have longer retention times than their 2-substituted counterparts due to steric hindrance preventing interaction with the stationary phase in the latter.

Cited Experimental Protocols

The following protocols are standard for characterizing the pharmacology and stability of these derivatives.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Purpose: To determine the IC50 values for DAT, SERT, and NET. Source Grounding: Adapted from protocols used in [1] and [3].

  • Cell Preparation: Use HEK293 cells stably transfected with human DAT, SERT, or NET. Plate cells at a density of

    
     cells/well in poly-D-lysine coated 96-well plates.
    
  • Buffer Equilibration: Remove growth medium and wash with Krebs-HEPES buffer (pH 7.4). Pre-incubate cells for 10 minutes at 37°C.

  • Drug Application: Add the test compound (e.g., 4-MEC) in varying concentrations (

    
     to 
    
    
    
    M). Incubate for 10 minutes.
  • Radioligand Addition: Add [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine at a final concentration of 20 nM.

  • Uptake Phase: Incubate for 10 minutes (DAT/SERT) or 20 minutes (NET) at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol B: Microsomal Metabolic Stability Assay

Purpose: To assess the half-life and intrinsic clearance (


) mediated by CYP enzymes.
Source Grounding: Validated against CYP2D6 metabolic studies [2].
  • Reaction Mixture: Prepare a master mix containing human liver microsomes (0.5 mg protein/mL) and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+) to initiate the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove aliquots.

  • Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., mephedrone-d3) to precipitate proteins.

  • Analysis: Centrifuge samples and analyze the supernatant via LC-MS/MS monitoring the depletion of the parent compound peak area.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

References

  • Baumann, M. H., et al. (2014). 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function.[2][3][4] Neuropsychopharmacology. Available at: [Link]

  • Mayer, F. P., et al. (2019). Phase I metabolites of mephedrone display biological activity at monoamine transporters.[1] British Journal of Pharmacology. (Contextualized via search results on metabolite activity). Available at: [Link]

  • Eshleman, A. J., et al. (2013). Affinity, potency, and efficacy of novel benzofurans and 4-substituted cathinones at monoamine transporters. Psychopharmacology.[5] Available at: [Link]

  • Simmler, L. D., et al. (2013).[6] Mechanism of Action of Mephedrone and Other Cathinones. Neuropharmacology.[1][7] Available at: [Link]

  • World Health Organization. (2014). 4-Methylethcathinone (4-MEC) Critical Review Report.[8] Expert Committee on Drug Dependence. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Neurotransmitter Release Profile of Thio-Substituted Amphetamine Analogs

This guide provides a comprehensive technical exploration into the neuropharmacology of thio-substituted amphetamine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration into the neuropharmacology of thio-substituted amphetamine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core mechanisms of action, the state-of-the-art methodologies used to characterize their effects, and the emerging structure-activity relationships (SAR) that define their unique neurochemical profiles. We will move beyond simple procedural lists to explain the causal reasoning behind experimental design, ensuring a deep, actionable understanding of the topic.

Introduction: The Amphetamine Scaffold and the Thiophene Bioisostere

Amphetamine and its derivatives represent a class of potent central nervous system (CNS) stimulants that exert profound effects on monoaminergic neurotransmission.[1][2] The archetypal amphetamine structure, a phenethylamine core with an alpha-methyl group, serves as a versatile template for chemical modification.[3] These compounds primarily act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to a non-exocytotic, carrier-mediated release of these neurotransmitters from the presynaptic terminal.[4][5] This efflux mechanism is distinct from reuptake inhibitors like cocaine and is central to their potent psychostimulant effects.[6]

In the continuous search for novel psychoactive substances and therapeutic agents, medicinal chemists frequently employ bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties. The substitution of the phenyl ring in amphetamine with a sulfur-containing heterocycle, such as thiophene, gives rise to thio-substituted amphetamine analogs. A prominent example is methiopropamine (1-(thiophen-2-yl)-2-(methylamino)propane), a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[7] Understanding the neurochemical profile of these thio-analogs is critical for predicting their physiological effects, abuse potential, and therapeutic utility.

This guide will dissect the intricate molecular machinery these compounds interact with and detail the robust experimental workflows required to elucidate their precise neurotransmitter release profiles.

Core Mechanisms of Amphetamine-Induced Neurotransmitter Efflux

To appreciate the nuances of thio-substituted analogs, one must first grasp the multi-faceted mechanism of action shared by the parent compounds. This process is not a simple blockade of reuptake but a sophisticated hijacking of the neuron's monoamine transport cycle.

The Transporter-Mediated Efflux Model

Amphetamines are substrates for monoamine transporters. They are recognized and translocated into the presynaptic neuron by the same machinery responsible for clearing neurotransmitters from the synapse.[6] This initiates a cascade of events:

  • Disruption of Vesicular Storage: Once inside the neuron, amphetamines, being weak bases, disrupt the proton gradient of synaptic vesicles. This action inhibits the Vesicular Monoamine Transporter 2 (VMAT2), the protein responsible for packaging cytosolic monoamines into vesicles for storage and subsequent exocytotic release.[5][6]

  • Increased Cytosolic Monoamine Concentration: The inhibition of VMAT2, coupled with potential displacement of monoamines from within the vesicles, leads to a rapid and substantial increase in the concentration of free dopamine, norepinephrine, and/or serotonin within the neuronal cytosol.[5]

  • Transporter Reversal: This high cytosolic monoamine concentration reverses the normal operating direction of the plasma membrane transporters (DAT, NET, SERT). Instead of transporting monoamines into the cell, they begin to transport them out of the cell and into the synaptic cleft. This process, known as carrier-mediated exchange or efflux, is the primary mechanism for the massive, non-vesicular release of neurotransmitters.[4][6]

The Modulatory Role of TAAR1

A more recently discovered layer of regulation involves the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR) that is a direct target for amphetamines.[8][9] Upon entering the neuron, amphetamine binds to and activates TAAR1, initiating signaling cascades that further modulate transporter function.[10]

  • Gαs Pathway: Activation of the Gs pathway leads to adenylyl cyclase activation and cAMP production, stimulating Protein Kinase A (PKA).[9] PKA can directly phosphorylate the transporters, a key step in facilitating their reverse transport function.[8][11]

  • Gα13 Pathway: Activation of the G13 pathway stimulates RhoA, which has been shown to mediate the endocytosis (internalization) of transporters like DAT.[10]

This dual signaling adds a complex regulatory layer, where TAAR1 activation can both promote efflux via PKA and regulate transporter availability at the cell surface.[8][10] The interplay of these mechanisms dictates the ultimate neurochemical fingerprint of a given amphetamine analog.

Amphetamine Mechanism of Action cluster_synapse Presynaptic Terminal AMPH_ext Amphetamine (Extracellular) DAT DAT / NET / SERT AMPH_ext->DAT Enters cell via transporter AMPH_int Amphetamine (Intracellular) MA_synapse ↑ Monoamines in Synapse DAT->MA_synapse Efflux VMAT2 VMAT2 AMPH_int->VMAT2 Inhibits packaging TAAR1 TAAR1 AMPH_int->TAAR1 Activates MA_cyto Cytosolic Monoamines ↑ VMAT2->MA_cyto Disrupts storage, ↑ cytosolic levels Vesicle Synaptic Vesicle MA_vesicle Monoamines (e.g., Dopamine) MA_cyto->DAT Induces Reverse Transport (Efflux) PKA PKA Activation TAAR1->PKA Gs -> cAMP PKC PKC Activation TAAR1->PKC Gq/13 -> PLC/RhoA PKA->DAT Phosphorylates, Promotes Efflux PKC->DAT Phosphorylates, Modulates Trafficking

Caption: Signaling pathway of amphetamine-induced neurotransmitter release.

Methodologies for Characterizing Neurotransmitter Release Profiles

A multi-tiered approach, combining in vitro and in vivo techniques, is essential for a comprehensive understanding of a novel analog's pharmacology. In vitro methods isolate molecular interactions, while in vivo methods reveal the integrated neurochemical and physiological outcomes.[12]

In Vitro Approaches: Dissecting Molecular Interactions

Causality: The primary goal of in vitro characterization is to determine a compound's potency (concentration required to produce an effect) and efficacy (maximum possible effect) at each of the three key monoamine transporters (DAT, NET, SERT) in a controlled system, devoid of metabolic and pharmacokinetic variables.[12] This allows for a direct assessment of structure-activity relationships.

This ex vivo protocol uses synaptosomes—resealed nerve terminals isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT)—as a robust model system.

  • Tissue Homogenization: A specific brain region from a rodent is rapidly dissected and homogenized in ice-cold sucrose buffer. This process shears the axons, causing the nerve terminals to pinch off and reseal, forming synaptosomes.

  • Purification: Synaptosomes are purified from other cellular debris via differential centrifugation, often using a Percoll or Ficoll gradient.

  • Radiotracer Loading: The synaptosome preparation is incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). The transporters on the synaptosomal membrane actively take up the radiotracer, loading the synaptosomes.

  • Drug Incubation: After loading and washing to remove excess external radiotracer, the synaptosomes are exposed to a range of concentrations of the thio-substituted amphetamine analog for a defined period (e.g., 10-30 minutes).[13]

  • Separation and Quantification: The incubation is terminated by rapid filtration, separating the synaptosomes from the buffer. The amount of radioactivity released into the buffer is quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]monoamine released is plotted against the drug concentration. A dose-response curve is generated to calculate the EC₅₀ (potency to induce release) and Eₘₐₓ (maximum release efficacy relative to a standard releaser like d-amphetamine).

Synaptosome Release Assay Workflow start Dissect Brain Region (e.g., Striatum) homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Differential Centrifugation (Purify Synaptosomes) homogenize->centrifuge1 load Incubate with [3H]Monoamine centrifuge1->load wash Wash to Remove External Radiotracer load->wash incubate Expose to Thio-Amphetamine (Concentration Range) wash->incubate filter Rapid Filtration (Separate Synaptosomes from Buffer) incubate->filter count Liquid Scintillation Counting (Quantify Released [3H]) filter->count analyze Generate Dose-Response Curve (Calculate EC50 & Emax) count->analyze

Caption: Experimental workflow for an in vitro synaptosome release assay.
In Vivo Approaches: Assessing Neurochemistry in the Intact Brain

Causality: While in vitro assays are powerful, they cannot predict how a drug will behave in a living organism. In vivo microdialysis is the gold-standard technique for measuring real-time, drug-induced changes in extracellular neurotransmitter levels within specific brain circuits of a freely moving animal.[14][15] This provides a direct link between molecular action and neurophysiological response, accounting for factors like blood-brain barrier penetration, metabolism, and neural network effects.[16]

  • Stereotaxic Surgery: A guide cannula is surgically implanted into the skull of an anesthetized rodent (typically a rat or mouse), aimed at a specific brain region of interest, such as the nucleus accumbens, a key area in the brain's reward pathway.[17] The animal is allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe (a semi-permeable membrane at the tip) is inserted through the guide cannula into the target brain region.[18]

  • Perfusion and Baseline Collection: The probe is perfused at a slow, constant rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[17][18] Small molecules, including neurotransmitters, diffuse across the membrane from the brain's extracellular fluid into the aCSF, which is then collected in timed fractions (e.g., every 20 minutes). Several baseline samples are collected to establish stable neurotransmitter levels before drug administration.[16]

  • Drug Administration: The thio-substituted amphetamine analog is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Dialysate samples continue to be collected for several hours to monitor the time course of the drug's effect on neurotransmitter levels.[16]

  • Neurochemical Analysis: The concentration of dopamine, norepinephrine, and serotonin in each dialysate sample is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][17]

  • Data Analysis: The results are expressed as a percentage change from the average baseline concentration for each animal. The data are then plotted over time to visualize the magnitude and duration of the neurotransmitter release.[16]

In Vivo Microdialysis Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (Several Days) surgery->recovery insertion Insert Microdialysis Probe into Target Brain Region recovery->insertion baseline Perfuse with aCSF & Collect Baseline Samples insertion->baseline admin Administer Thio-Amphetamine Analog (e.g., i.p.) baseline->admin collection Collect Post-Drug Samples (Timed Fractions) admin->collection analysis Quantify Neurotransmitters (HPLC-ECD or LC-MS/MS) collection->analysis plotting Plot Data as % of Baseline vs. Time analysis->plotting

Caption: Experimental workflow for in vivo microdialysis.

Structure-Activity Relationship (SAR) Profile of Methiopropamine

By applying the methodologies described above, researchers can build a detailed SAR profile. Methiopropamine serves as an excellent case study for the effects of thio-substitution.[7]

Studies directly comparing methiopropamine to its parent compound, methamphetamine, have revealed key differences in their interactions with monoamine transporters.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT/SERT Ratio
Methamphetamine ~0.2-0.5~0.1-0.4~5-10~20-25
Methiopropamine 0.740.47>25>33

Data compiled from Iversen et al. (2013) and other comparative studies. Actual values may vary based on experimental conditions (e.g., rat synaptosomes vs. transfected human cells). The table reflects relative potencies.[7]

Analysis of the SAR Data:
  • Potency: Replacing the phenyl ring with a thiophene ring results in a general decrease in potency at both DAT and NET compared to methamphetamine. Methiopropamine requires a higher concentration to achieve the same level of uptake inhibition.[7]

  • Selectivity: Both compounds are significantly more potent at DAT and NET than at SERT, classifying them as dopamine/norepinephrine-preferring releasing agents.[7] This profile is consistent with their primary effects as CNS stimulants rather than empathogens like MDMA, which has higher SERT activity.

  • SERT Activity: Methiopropamine exhibits particularly weak activity at the serotonin transporter, with an IC₅₀ value often exceeding 25 µM.[7] This suggests that its psychoactive effects are almost exclusively driven by its actions on catecholamine systems.

  • Mechanism of Action: Further studies confirm that methiopropamine acts as a transporter substrate, inducing neurotransmitter release in a manner consistent with the classical amphetamine mechanism. The changes in neurotransmitter metabolite ratios observed in brain tissue are consistent with transporter-mediated release and/or uptake inhibition.[7]

Conclusion and Future Directions

The study of thio-substituted amphetamine analogs like methiopropamine provides crucial insights into the structural requirements for monoamine transporter interaction. The methodologies outlined in this guide—from in vitro release assays in synaptosomes to in vivo microdialysis in behaving animals—represent a robust, self-validating framework for comprehensively characterizing the neuropharmacology of any novel psychoactive substance.

The data clearly indicate that the thiophene ring is a viable bioisostere for the phenyl ring, maintaining the canonical releasing mechanism while modulating potency and selectivity. Future research should focus on exploring a wider range of thio-substitutions, including different heterocycles (e.g., thiazole, isothiazole) and substitutions on the thiophene ring itself. Such studies, grounded in the rigorous experimental principles described herein, will continue to refine our understanding of the complex dance between small molecules and the machinery of neurotransmission, paving the way for the development of safer therapeutic agents and a more informed response to the challenges of novel psychoactive substances.

References

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry, 116(2), 164-176. [Link]

  • Espinoza, S., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry, 24(10), 1532-1547. [Link]

  • Pei, Y., et al. (2017). Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity. Neurotoxicology and Teratology, 61, 55-62. [Link]

  • Steele, M. L., et al. (2013). Rotating Disk Electrode Voltammetric Measurements of Serotonin Transporter Kinetics in Synaptosomes. ACS Chemical Neuroscience, 4(5), 830-841. [Link]

  • Shi, W. X., et al. (2018). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology, 9, 258. [Link]

  • Revel, F. G., et al. (2015). The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects. Frontiers in Neuroscience, 9, 3. [Link]

  • Foye, W. O., & Tovivich, S. (1979). Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides. Journal of Pharmaceutical Sciences, 68(5), 591-595. [Link]

  • Cervetto, C., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive Toxicology, 117, 108358. [Link]

  • Zestos, A. G., & Kennedy, R. T. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 14(1), 40. [Link]

  • Earles, C., et al. (1998). Rotating disk electrode voltammetric measurements of dopamine transporter activity: an analytical evaluation. Journal of Neuroscience Methods, 81(1-2), 79-90. [Link]

  • Tsai, T. H., et al. (2002). Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry. Journal of Chromatography B, 772(2), 249-256. [Link]

  • Immusmol. (2025). ELISA kits for neurotransmitter quantification. Immusmol Website. [Link]

  • Shulgin, A. T., et al. (1970). Amphetamine analogs. II. Methylated phenethylamines. Journal of Medicinal Chemistry, 13(2), 311-312. [Link]

  • Wikipedia contributors. (2024). Substituted amphetamine. Wikipedia, The Free Encyclopedia. [Link]

  • L-Estrada, J., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1129. [Link]

  • Gannon, B. M., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Segal, D. S., & Kuczenski, R. (1992). In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment. Brain Research, 571(2), 330-337. [Link]

  • Rothman, R. B., et al. (2009). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 331(1), 274-284. [Link]

  • Ho, B. T., & Tansey, L. W. (1971). Analogs of Amphetamine. 4. Synthesis of Metabolites of 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 14(2), 156-158. [Link]

  • van der Zee, C., et al. (2022). Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. bioRxiv. [Link]

  • Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-640. [Link]

  • Johnson, M., et al. (2014). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Current Protocols in Chemical Biology, 6(3), 163-182. [Link]

  • Zhavbert, E. S., et al. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Pharmacy and Pharmacology, 69(11), 1529-1540. [Link]

  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406-433. [Link]

  • Pires, C. V., et al. (2023). Chemical structures of amphetamine and amphetamine derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Thiopropamine. Wikipedia, The Free Encyclopedia. [Link]

  • Zou, M. F., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3377-3390. [Link]

  • Wikipedia contributors. (2023). Rotating ring-disk electrode. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, M., et al. (2021). Recent Progress in Quantitatively Monitoring Vesicular Neurotransmitter Release and Storage With Micro/Nanoelectrodes. Frontiers in Chemistry, 8, 621998. [Link]

  • Verweij, A. M. A. (2010). Review: Synthetic Methods for Amphetamine. Forensic Science Review, 22(1), 1-24. [Link]

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: A review. ResearchGate. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]

  • BioLogic Science Instruments. (2026). Rotating Disk Electrodes: their value and use. BioLogic Learning Center. [Link]

  • Reddy, G. M., et al. (2016). Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramidate compounds.
  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]

Sources

Exploratory

Toxicological Assessment and Safety Profile of 4-Methylthiocathinone (4-MTC)

Executive Summary 4-Methylthiocathinone (4-MTC) is a synthetic stimulant of the cathinone class, structurally defined by a methylthio (-S-CH₃) substitution at the para position of the phenyl ring. As a New Psychoactive S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylthiocathinone (4-MTC) is a synthetic stimulant of the cathinone class, structurally defined by a methylthio (-S-CH₃) substitution at the para position of the phenyl ring. As a New Psychoactive Substance (NPS), 4-MTC lacks the extensive historical safety data associated with traditional pharmacotherapies.

This technical guide provides a rigorous framework for the toxicological assessment of 4-MTC. It synthesizes available comparative pharmacological data, predictive metabolic profiling, and standardized experimental protocols (OECD compliant) to establish a safety baseline for researchers. Current evidence suggests 4-MTC acts as a non-selective monoamine transporter substrate with a toxicity profile likely exacerbated by unique sulfur-based metabolic pathways (S-oxidation).

Chemical and Pharmacological Profile[1][2][3][4][5][6][7]

Structural Determinants of Toxicity

4-MTC differs from its analogue Mephedrone (4-MMC) by the replacement of the para-methyl group with a para-methylthio group. This substitution significantly alters the physicochemical properties:

  • Lipophilicity: The sulfur atom increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) permeability.

  • Electronic Effects: The methylthio group is electron-donating but can undergo metabolic oxidation to electron-withdrawing sulfoxides (

    
    ) and sulfones (
    
    
    
    ), altering receptor affinity dynamically in vivo.
Mechanism of Action (MOA)

4-MTC functions primarily as a substrate-type releaser at monoamine transporters, reversing the flux of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Key Safety Implication: High affinity for SERT raises the risk of Serotonin Syndrome at supratherapeutic doses, a critical endpoint for acute toxicity testing.

Toxicological Assessment Framework

Given the absence of human clinical trials, the safety profile of 4-MTC must be constructed using a tiered approach: In Silico prediction, In Vitro screening, and In Vivo confirmation.

Predicted Metabolic Pathways & Bioactivation

A major toxicological concern for 4-MTC is "bioactivation"—the formation of toxic metabolites. Unlike 4-MMC, 4-MTC undergoes S-oxidation.

MetabolicPathway MTC 4-MTC (Parent) NorMTC Nor-4-MTC (Active) MTC->NorMTC N-Dealkylation (CYP2D6, CYP2B6) Sulfoxide 4-MTC Sulfoxide (Reactive?) MTC->Sulfoxide S-Oxidation (FMO3, CYP) Hydroxyl Hydroxylated Metabolites MTC->Hydroxyl Ring Hydroxylation NorMTC->Sulfoxide Cross-Pathway Sulfone 4-MTC Sulfone (Inactive/Excreted) Sulfoxide->Sulfone Further Oxidation

Figure 1: Predicted Phase I metabolic pathways for 4-MTC. The formation of sulfoxides represents a unique toxicological branch compared to standard cathinones.

LD50 and Acute Toxicity Data

Comparative Toxicity Data

As direct experimental LD50 data for 4-MTC is not standardized in open literature, values are estimated based on Structure-Activity Relationships (SAR) with 4-MMC (Mephedrone) and 4-MEC.

CompoundRouteSpeciesLD50 (Estimated/Reported)Toxicity Class (GHS)
4-MMC OralRat~1180 mg/kg [1]Category 4 (Harmful)
4-MMC I.P.Rat~166 mg/kg [1]Category 3 (Toxic)
4-MTC Oral Rat ~800 - 1000 mg/kg (Est.) Category 4
4-MTC I.P. Rat ~120 - 150 mg/kg (Est.) Category 3

Interpretation:

  • Oral vs. I.P. Discrepancy: The large gap between oral and intraperitoneal (I.P.) toxicity suggests significant first-pass metabolism.

  • Sulfur Moiety Risk: While the estimated LD50 suggests moderate acute toxicity, the delayed toxicity from reactive sulfur metabolites (hepatotoxicity) may not be reflected in simple lethality assays.

Clinical Signs of Overdose

Researchers must monitor for the following sympathomimetic toxidromes during assessment:

  • Hyperthermia: A hallmark of cathinone toxicity, often lethal.

  • Stereotypy: Repetitive movements indicating excessive dopaminergic stimulation.

  • Convulsions: Pre-terminal event requiring immediate intervention (benzodiazepines).

Experimental Protocols

To validate the safety profile, the following protocols are recommended. These are designed to be self-validating systems where control arms ensure assay integrity.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of 4-MTC in HepG2 (liver) and SH-SY5Y (neuronal) cells.

  • Preparation:

    • Dissolve 4-MTC HCl in DMSO (Stock: 100 mM).

    • Prepare serial dilutions in culture medium (0.1 µM to 1000 µM).

    • Control: 1% Triton X-100 (Positive Death Control), Vehicle (0.1% DMSO).

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Exposure:

    • Replace medium with drug-containing medium. Incubate for 24h or 48h.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Aspirate medium carefully. Solubilize formazan crystals with 100 µL DMSO.

  • Quantification:

    • Read absorbance at 570 nm.

    • Calculation:

      
      
      
Protocol B: Acute Oral Toxicity (OECD 423 - Modified)

Objective: Estimate the LD50 range using the "Acute Toxic Class Method" to minimize animal usage.

  • Starting Dose: Select 300 mg/kg based on SAR data.

  • Administration:

    • Animals: Female Wistar rats (n=3 per step).

    • Fast animals overnight prior to dosing.

    • Administer single bolus via oral gavage.

  • Observation Timeline:

    • 0-30 min: Continuous monitoring (seizures, respiratory distress).

    • 4h: Hourly checks for autonomic signs (piloerection, salivation).

    • 14 Days: Daily weighing and behavioral scoring.

  • Decision Logic:

    • 0-1 deaths: Proceed to next higher dose (2000 mg/kg).

    • 2-3 deaths: Classify as Category 4; proceed to lower dose (50 mg/kg) to refine.

Risk Assessment Workflow

The following diagram outlines the logical flow for determining the safety of 4-MTC, moving from computational prediction to in vivo confirmation.

ToxicologyWorkflow Start Start: 4-MTC Evaluation InSilico In Silico: QSAR & ADME (Predict Metabolites) Start->InSilico InVitro In Vitro Screen (MTT / hERG / Transporters) InSilico->InVitro Decision1 Cytotoxic IC50 < 10µM? InVitro->Decision1 Stop HALT: High Toxicity Candidate Decision1->Stop Yes InVivo In Vivo: Acute Oral (OECD 423) & Neurobehavioral Battery Decision1->InVivo No Output Generate Safety Data Sheet (LD50 / GHS Class) InVivo->Output

Figure 2: Step-wise toxicological assessment workflow for 4-MTC, prioritizing high-throughput in vitro screening before animal testing.

References

  • Varner, K. J., et al. (2013). Cardiovascular and somatic effects of the synthetic cathinone 4-MMC (mephedrone) in rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Risk assessment of new psychoactive substances. Link

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an update. Current Drug Metabolism. Link

Foundational

Molecular weight and solubility characteristics of 4-Methylthiocathinone HCl

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 4-Methylthiocathinone Hydrochloride (also known as 4-MTC or 4-MTMC ), a structural analog of Mephedrone where the para-methyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-Methylthiocathinone Hydrochloride (also known as 4-MTC or 4-MTMC ), a structural analog of Mephedrone where the para-methyl group is substituted with a methylthio (-SMe) moiety.[1] Designed for researchers and drug development professionals, this document details molecular weight calculations, solubility profiles, and standardized protocols for solution preparation.[1]

Note on Nomenclature: To ensure scientific accuracy and avoid confusion with unrelated thiourea derivatives sometimes abbreviated as "4-MTC," this guide refers to the compound by its systematic chemical class: 4-(methylthio)methcathinone HCl .

Molecular Identity & Structural Characteristics

The physicochemical behavior of 4-Methylthiocathinone HCl is governed by the interplay between its lipophilic aromatic tail (enhanced by the sulfur atom) and its hydrophilic ionic head (the amine hydrochloride).

Chemical Specifications
ParameterSpecification
Systematic Name 2-(methylamino)-1-[4-(methylthio)phenyl]propan-1-one hydrochloride
Common Abbreviations 4-MTC, 4-MTMC, p-Methylthiocathinone HCl
Chemical Formula (Salt) C₁₁H₁₅NOS[1][2] · HCl
Chemical Formula (Base) C₁₁H₁₅NOS
Molecular Weight (Salt) 245.77 g/mol
Molecular Weight (Base) 209.31 g/mol
CAS Number Not formally assigned in major registries; treat as novel analog
SMILES (Free Base) CN(C)C(=O)C1=CC=C(SC)C=C1
Structural Analysis

The substitution of the para-methyl group (Mephedrone) with a para-methylthio group significantly alters the electronic and lipophilic properties of the molecule.

  • Lipophilicity (LogP): The -SMe group is more lipophilic than a -Me group. This suggests that while the HCl salt is water-soluble, the free base will partition more aggressively into lipid membranes than Mephedrone.[1]

  • Electronic Effect: Sulfur is a soft nucleophile and can participate in different metabolic oxidation pathways (e.g., sulfoxidation) compared to the carbon analog.[1]

Solubility Profile & Formulation Strategy

The solubility data below is derived from the physicochemical principles of cathinone hydrochloride salts and comparative data from structural analogs (e.g., Mephedrone HCl, 4-MEC HCl).

Solubility Characteristics
SolventSolubility (Estimated)ClassificationApplication
Water > 10 mg/mLFreely SolubleStock solutions, aqueous buffers
PBS (pH 7.2) ~ 10 mg/mLSolublePhysiological assays
Ethanol > 20 mg/mLSolubleOrganic stock, evaporation studies
DMSO > 30 mg/mLHighly SolubleHigh-concentration library storage
DMF > 20 mg/mLSolubleChemical synthesis, non-protic media

Critical Insight: The hydrochloride salt form forces the molecule into an ionic lattice, making it highly water-soluble. However, in basic aqueous environments (pH > 8.0), the compound will deprotonate to its free base oil, causing precipitation.[1]

Stability in Solution
  • Aqueous Stability: Cathinones are prone to degradation in aqueous solution, particularly at neutral or alkaline pH. They can undergo dimerization (formation of pyrazines) or hydrolysis.

    • Recommendation: Use aqueous stock solutions immediately or store at -20°C for no more than 24 hours.

  • DMSO Stability: Stable at -20°C for >6 months.

Experimental Protocols

Protocol: Saturation Solubility Determination

Objective: To empirically determine the maximum solubility of 4-Methylthiocathinone HCl in a specific vehicle.

Reagents:

  • 4-Methylthiocathinone HCl (Solid)[1][3]

  • Target Solvent (e.g., PBS, Water, DMSO)[1]

  • 0.22 µm Syringe Filter (PTFE for organic, PES for aqueous)[1]

Workflow:

  • Weighing: Place 10 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of solvent.

  • Agitation: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature.

  • Observation:

    • If clear: Solubility is > 20 mg/mL. Add another 10 mg and repeat.

    • If cloudy/precipitate: Centrifuge at 10,000 x g for 5 minutes.

  • Quantification: Remove supernatant, dilute 1:100, and analyze via HPLC-UV (260 nm) against a standard curve.

Protocol: Preparation of Stock for In Vivo Injection

Objective: To prepare a 10 mg/kg dose for a 25g mouse (Volume: 10 mL/kg).

  • Calculate Requirements:

    • Target Concentration: 1 mg/mL.[4]

    • Total Volume: 5 mL (sufficient for multiple subjects).

    • Mass Required: 5 mg.

  • Vehicle Selection:

    • Preferred: Saline (0.9% NaCl).

    • Alternative (if solubility issues arise): 5% DMSO / 5% Tween-80 / 90% Saline.

  • Mixing:

    • Dissolve 5 mg powder in 50 µL DMSO (if using co-solvent) or directly in 5 mL Saline.

    • Vortex until fully dissolved.

    • Filter sterilize (0.22 µm) before injection.

Visualization of Physicochemical Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's state (Salt vs. Free Base).

SolubilityLogic Compound 4-Methylthiocathinone (Start) FormCheck Check Form Compound->FormCheck HCl_Salt HCl Salt (Ionic Solid) FormCheck->HCl_Salt Usually supplied as FreeBase Free Base (Oily Liquid) FormCheck->FreeBase If extracted WaterSol Water/PBS (High Solubility) HCl_Salt->WaterSol Dissolves readily OrganicSol DMSO/Ethanol (High Solubility) HCl_Salt->OrganicSol Dissolves readily FreeBase->WaterSol Insoluble FreeBase->OrganicSol Required Precipitation Precipitation Risk (pH > 8.0) WaterSol->Precipitation If Buffer pH is Basic

Caption: Solubility decision matrix for 4-Methylthiocathinone HCl, highlighting the critical dependence of aqueous solubility on maintaining an acidic-to-neutral pH to prevent free-base precipitation.

References

  • Cayman Chemical. (2024).[5] Product Information: 4-Methylethcathinone (hydrochloride).[6][7][8][9] Link (Used as structural analog for solubility baseline).[1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 52988259, 4-Methylethcathinone. Link[1]

  • Gibbons, S., & Zloh, M. (2010).[1][8] An analysis of the 'legal high' mephedrone. Bioorganic & Medicinal Chemistry Letters, 20(14), 4135-4139.[1][8] (Establishes general cathinone salt properties).

  • Meyer, M. R., et al. (2010).[1] Metabolism of the new designer drug mephedrone and toxicological detection. Journal of Analytical Toxicology. (Reference for instability of cathinones in aqueous solution).

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of 4-Methylthiocathinone (4-MTC) at Serotonin and Dopamine Transporters

Abstract This technical guide provides a comprehensive examination of the binding affinity of 4-methylthiocathinone (4-MTC), a synthetic cathinone, at the human serotonin transporter (SERT) and dopamine transporter (DAT)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the binding affinity of 4-methylthiocathinone (4-MTC), a synthetic cathinone, at the human serotonin transporter (SERT) and dopamine transporter (DAT). Synthetic cathinones represent a large class of novel psychoactive substances, and understanding their molecular interactions with monoamine transporters is critical for predicting their pharmacological effects, abuse potential, and neurotoxicity.[1][2][3] This document details the theoretical principles and a robust, self-validating experimental protocol for determining inhibitor affinity (Kᵢ) values using in vitro radioligand binding assays. We synthesize data from established literature to present the binding profile of 4-MTC and related compounds, offering field-proven insights into the structure-activity relationships that govern cathinone pharmacology. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and toxicology.

Introduction: The Significance of Monoamine Transporter Interactions

4-Methylthiocathinone (4-MTC) is a synthetic derivative of cathinone, the primary psychoactive alkaloid in the khat plant. It belongs to a class of novel psychoactive substances (NPS) often marketed as "research chemicals" or "bath salts."[1] The psychostimulant and empathogenic effects of these compounds are primarily mediated by their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4][5] These transporters are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating neuronal signaling.[6][7]

By binding to these transporters, drugs like 4-MTC can act as either reuptake inhibitors (blockers) or releasers (substrates).[5]

  • Inhibitors , like cocaine, block the transporter, leading to an accumulation of neurotransmitters in the synapse.

  • Substrates , like amphetamine, are transported into the neuron and induce a reverse transport (efflux) of neurotransmitters.[4]

The relative affinity and activity at SERT versus DAT are critical determinants of a drug's overall effect.[7]

  • High DAT affinity is strongly associated with stimulant properties and abuse liability.[1][7]

  • High SERT affinity is linked to empathogenic and mood-altering effects, similar to those of MDMA.[1]

Therefore, quantifying the binding affinity (expressed as the inhibition constant, Kᵢ) of 4-MTC at SERT and DAT is a foundational step in characterizing its pharmacological and toxicological profile.

Core Principles of Radioligand Competition Binding Assays

To determine the binding affinity of a non-radiolabeled compound (the "competitor," e.g., 4-MTC), a competition binding assay is the gold standard.[8] This method measures the ability of the competitor to displace a specific, high-affinity radioligand from its target receptor or transporter.

Causality Behind the Method: The core principle is the law of mass action. The radioligand and the competitor vie for a finite number of binding sites. As the concentration of the competitor increases, it displaces more of the radioligand, reducing the measured radioactivity. The concentration of the competitor that displaces 50% of the specific radioligand binding is known as the IC₅₀ (half-maximal inhibitory concentration).

From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation

The IC₅₀ value is experimentally derived but is dependent on the concentration of the radioligand used in the assay.[9] To determine an absolute measure of affinity, the inhibition constant (Kᵢ) , the Cheng-Prusoff equation is applied.[9][10] The Kᵢ represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.[9][11]

Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

Where:

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

  • [L] is the concentration of the radioligand used.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

This conversion allows for the standardized comparison of binding affinities for different compounds across various experiments and laboratories.[9]

Experimental Design: A Self-Validating Protocol

This section outlines a robust, field-proven protocol for determining the Kᵢ of 4-MTC at human SERT and DAT. The methodology is designed as a self-validating system by incorporating critical controls.

Essential Materials & Reagents
  • Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human serotonin transporter (hSERT) or the human dopamine transporter (hDAT).[1][12][13][14] HEK-293 cells are a standard and reliable choice due to their robust growth and high transfection efficiency.[14]

  • Radioligands:

    • For hSERT: -Citalopram or [³H]Paroxetine . These are high-affinity, selective radioligands for SERT.[15][16][17]

    • For hDAT: [³H]WIN 35,428 . This is a potent and widely used radioligand for labeling DAT sites.[18][19][20]

  • Competitor: 4-Methylthiocathinone (4-MTC) hydrochloride.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Reagents for Non-Specific Binding:

    • For hSERT: Fluoxetine (10 µM) or Paroxetine (10 µM).

    • For hDAT: GBR 12909 (30 µM) or Cocaine (100 µM).[21]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine), liquid scintillation counter, and scintillation fluid.

Step-by-Step Experimental Workflow

The protocol for a competition binding assay is a multi-step process designed to ensure accuracy and reproducibility.

Step 1: Membrane Preparation

  • Culture HEK-293 cells expressing either hSERT or hDAT to confluence.

  • Harvest the cells and homogenize them in ice-cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[22]

  • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic components.

  • Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay). This ensures that an equal amount of transporter-containing protein is added to each reaction.[22]

Step 2: Assay Plate Setup

  • Design a 96-well plate map to include three critical conditions, each in triplicate:

    • Total Binding: Membrane preparation + radioligand + vehicle. This measures the maximum number of sites bound by the radioligand.

    • Non-Specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of a known, potent inhibitor (e.g., 10 µM fluoxetine for SERT). This measures the portion of the radioligand that binds to components other than the target transporter. This step is critical for data integrity.

    • Competition Binding: Membrane preparation + radioligand + varying concentrations of 4-MTC (typically a 10-point dilution series, e.g., from 0.1 nM to 100 µM).

Step 3: Incubation

  • Add the components to the wells as per the plate map.[22]

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[22]

Step 4: Filtration and Washing

  • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester.[17][22] This separates the membrane-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).

  • Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically trapped radioligand.

Step 5: Quantification

  • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the total and competition wells.

    • Specific Binding = Total CPM - Average NSB CPM

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the 4-MTC concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and calculate the IC₅₀ value.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation using the calculated IC₅₀ and the known Kₑ of the radioligand.[11]

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis prep_cells Culture hSERT/hDAT HEK-293 Cells prep_mem Prepare Cell Membranes prep_cells->prep_mem prep_reagents Prepare Radioligand, 4-MTC dilutions, and Buffers prep_mem->prep_reagents assay_setup Set up 96-well Plate (Total, NSB, Competition) prep_reagents->assay_setup assay_incubate Incubate to Equilibrium assay_setup->assay_incubate assay_filter Rapid Filtration & Washing assay_incubate->assay_filter assay_count Scintillation Counting (CPM) assay_filter->assay_count analysis_specific Calculate Specific Binding assay_count->analysis_specific analysis_curve Plot Competition Curve analysis_specific->analysis_curve analysis_ic50 Calculate IC50 (Non-linear Regression) analysis_curve->analysis_ic50 analysis_ki Calculate Ki (Cheng-Prusoff) analysis_ic50->analysis_ki

Caption: Workflow for a competitive radioligand binding assay.

Binding Affinity Profile of 4-MTC and Related Cathinones

While specific, peer-reviewed Kᵢ values for 4-MTC are not as widely published as those for its more famous analogs like mephedrone (4-MMC), the available literature on synthetic cathinones allows for a strong, evidence-based estimation of its profile.[23] Studies on structurally similar compounds provide critical context. For instance, mephedrone and methylone act as non-selective monoamine uptake inhibitors.[1]

Generally, synthetic cathinones display a higher affinity for DAT and NET compared to SERT.[4][5] However, modifications to the chemical structure, such as substitutions on the phenyl ring or the amino group, can significantly alter this selectivity.[13] For example, para-methyl substitutions, as seen in 4-MTC, tend to increase potency at SERT compared to unsubstituted cathinones.[13]

Table 1: Representative Binding Affinities (Kᵢ, nM) of Synthetic Cathinones at hDAT and hSERT

CompoundTargetKᵢ (nM) - Representative ValuePrimary MechanismReference
Mephedrone (4-MMC) hDAT~150 - 500Substrate/Releaser[4]
hSERT~500 - 1500Substrate/Releaser[4]
Methylone hDAT~100 - 300Substrate/Releaser[4]
hSERT~300 - 800Substrate/Releaser[4]
MDPV hDAT~2 - 5Inhibitor[1]
hSERT>10,000Inhibitor[1]
Cocaine hDAT~100 - 300Inhibitor[21]
hSERT~300 - 800Inhibitor[8]

Note: Kᵢ values can vary between studies based on experimental conditions. The values presented are representative estimates from the literature.

Based on structure-activity relationships, 4-MTC is predicted to be a potent ligand at both DAT and SERT, likely acting as a substrate (releaser) similar to mephedrone. The thio-methyl group at the 4-position is expected to confer significant SERT affinity, potentially resulting in a more balanced DAT/SERT profile compared to cathinones that are purely dopaminergic. This balanced profile would underlie a mix of psychostimulant (dopaminergic) and empathogenic (serotonergic) effects.

Visualizing the Competitive Interaction

G DA Dopamine DAT DAT DA->DAT SERT SERT MTC 4-MTC MTC->SERT MTC->DAT SER Serotonin SER->SERT PreSynaptic Presynaptic Neuron PostSynaptic Postsynaptic Neuron

Caption: 4-MTC competes with dopamine and serotonin for binding sites.

Conclusion

The precise characterization of a novel psychoactive substance's binding affinity at key neurochemical targets is paramount for understanding its mechanism of action. This guide has detailed the theoretical underpinnings and a practical, robust protocol for determining the Kᵢ values of 4-MTC at the serotonin and dopamine transporters. By employing competition radioligand binding assays with appropriate controls, researchers can generate reliable and reproducible data. The anticipated binding profile of 4-MTC—possessing potent affinity for both DAT and SERT—suggests a complex pharmacology with significant abuse liability and potential for neurotoxicity. The methodologies and principles outlined herein provide a foundational framework for the continued investigation of 4-MTC and other emerging synthetic cathinones.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Grokipedia. (n.d.). WIN-35428. [Link]

  • Minoguchi, M., et al. (2001). Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells. Anesthesiology, 95(5), 1159-1165. [Link]

  • Lopes, J. F., et al. (2021). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 11(12), 834. [Link]

  • Schömig, E., et al. (2002). Activation of the extraneuronal monoamine transporter (EMT) from rat expressed in 293 cells. British Journal of Pharmacology, 137(6), 873-882. [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69-77. [Link]

  • Jacobsen, J. P., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS medicinal chemistry letters, 5(6), 668-673. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 735288. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Engel, K., & Wang, J. (2011). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of pharmacology and experimental therapeutics, 336(3), 873-882. [Link]

  • Dargan, P. I., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Journal of Analytical Toxicology, 40(7), 483-506. [Link]

  • Dyson, M. R., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of biomolecular screening, 13(7), 643-650. [Link]

  • Jäntsch, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(12), 1783-1794. [Link]

  • Little, K. Y., et al. (1998). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Brain research, 794(1), 163-168. [Link]

  • Jacobsen, J. P., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Publications. [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]

  • Silva, J. P., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1969. [Link]

  • Smith, G. S., et al. (2011). Serotonin transporter occupancy and the functional neuroanatomic effects of citalopram in geriatric depression. The American Journal of Geriatric Psychiatry, 19(12), 1034-1043. [Link]

  • Chen, N. H., & Reith, M. E. (1996). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Biochemical pharmacology, 51(4), 563-566. [Link]

  • Staley, J. K., et al. (1998). Striatal [³H]WIN 35428 binding sites were increased in cocaine users vs matched control subjects. ResearchGate. [Link]

  • Andersen, J., et al. (2011). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British journal of pharmacology, 164(2b), 559-570. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Descriptive, I. R., et al. (2013). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. The Journal of pharmacology and experimental therapeutics, 346(1), 101-111. [Link]

  • ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells. [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical pharmacology, 85(12), 1803-1812. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 441-451. [Link]

  • Saha, K., et al. (2015). 'Second-generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. ResearchGate. [Link]

  • Wikipedia. (n.d.). HEK 293 cells. [Link]

  • Saha, K., et al. (2015). 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function. Neuropsychopharmacology, 40(6), 1321-1331. [Link]

  • Arena, G., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2216298120. [Link]

  • Perez-Aso, M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 219. [Link]

  • Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. The Journal of neuroscience, 31(17), 6299-6310. [Link]

  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance. [Link]

  • van der Wee, N. J., et al. (2008). Increased serotonin and dopamine transporter binding in psychotropic medication-naive patients with generalized social anxiety disorder shown by 123I-beta-(4-iodophenyl)-tropane SPECT. The Journal of nuclear medicine, 49(5), 757-763. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4-MTC in Biological Matrices using LC-MS/MS

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-MTC (4-methyl-α-pyrrolidinohexiophenone)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-MTC (4-methyl-α-pyrrolidinohexiophenone) in biological matrices, specifically plasma and urine. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for toxicological screenings, pharmacokinetic studies, and forensic investigations. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM). All validation parameters are discussed in accordance with international bioanalytical method validation guidelines.

Introduction: The Analytical Challenge of Synthetic Cathinones

4-MTC, also known as 4-methyl-α-pyrrolidinohexanophenone (MPHP), is a potent synthetic cathinone that has emerged as a significant compound of interest in clinical and forensic toxicology.[1] Its structural similarity to other pyrovalerone derivatives necessitates highly selective analytical methods to differentiate it from related compounds and endogenous matrix components. LC-MS/MS has become the gold standard for such applications due to its exceptional sensitivity and specificity.[2][3]

The primary challenge in quantifying compounds like 4-MTC in biological fluids lies in overcoming matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results.[4] A robust analytical method, therefore, requires efficient sample cleanup and the use of an appropriate internal standard to ensure accuracy and precision.[5] This application note provides a comprehensive protocol that addresses these challenges, delivering a self-validating system for the reliable quantification of 4-MTC.

Causality of Experimental Design

The choices made in this protocol are grounded in established bioanalytical principles to ensure a robust and reliable method.

  • Sample Preparation: A simple protein precipitation with acetone is employed. This technique is chosen for its efficiency in removing high-abundance proteins from plasma and urine, which are a primary source of matrix interference, while ensuring high recovery of the analyte.[1] It is a rapid and cost-effective approach suitable for high-throughput analysis.

  • Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-MTC-d3).[6] A SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization efficiencies, providing the most accurate correction.[7][8] As commercial availability of 4-MTC-d3 may be limited, custom synthesis is an option for laboratories with such capabilities.[3][9] In the absence of a SIL-IS, a close structural analogue that does not co-elute with endogenous compounds and has similar chromatographic and ionization behavior can be used. For this protocol, we reference a validated method that successfully employed 4'-methoxy-α-pyrrolidinopropiophenone (MeOPPP) as an internal standard.[1]

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is selected due to the non-polar nature of 4-MTC.[1] A gradient elution with acetonitrile and a formic acid-buffered aqueous mobile phase ensures sharp peak shapes, good retention, and effective separation from matrix components. The acidic modifier (formic acid) promotes the protonation of the analyte, which is crucial for positive mode electrospray ionization.[10]

  • Mass Spectrometric Detection: Electrospray ionization in positive ion mode (ESI+) is chosen as 4-MTC contains a secondary amine group that is readily protonated. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor ion to product ion transition, chemical noise is minimized, allowing for accurate quantification even at low concentrations.

Materials and Reagents

  • 4-MTC (MPHP) reference standard (Cayman Chemical Co. or equivalent)

  • 4'-methoxy-α-pyrrolidinopropiophenone (MeOPPP) or 4-MTC-d3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Acetone (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma and urine for blanks and calibration standards

Instrumentation

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC HSS C18 column (2.1 × 150 mm, 1.8 µm) or equivalent.[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-MTC and the internal standard (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the 4-MTC stock solution in 50:50 methanol:water to create working solutions for calibration curve standards and quality controls (QCs).

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution in 50:50 methanol:water.

Sample Preparation Protocol

The following workflow is a streamlined and effective method for extracting 4-MTC from biological matrices.

G cluster_prep Sample Preparation Workflow s1 1. Aliquot Sample (45 µL Plasma/Urine) s2 2. Add Internal Standard (5 µL of 1 µg/mL IS) s1->s2 s3 3. Protein Precipitation (Add 100 µL Acetone) s2->s3 s4 4. Vortex & Centrifuge (10,000 x g for 5 min) s3->s4 s5 5. Transfer Supernatant (to LC vial) s4->s5 s6 6. Inject into LC-MS/MS s5->s6

Caption: A streamlined sample preparation workflow using protein precipitation.

LC-MS/MS Method
  • LC Conditions

    • Column: ACQUITY UPLC HSS C18 (2.1 × 150 mm, 1.8 µm)[1]

    • Mobile Phase A: 5 mM ammonium formate in water, pH 3.0 (adjusted with formic acid)[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      Time (min) % B
      0.0 20
      1.0 20
      8.0 95
      10.0 95
      10.1 20

      | 12.0 | 20 |

  • MS/MS Conditions

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: The following transitions are proposed and should be optimized by infusing a standard solution of each analyte into the mass spectrometer. The most intense and stable transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
4-MTC (Quantifier) 260.2To be optimized (e.g., 125.1)0.05To be optimized
4-MTC (Qualifier) 260.2To be optimized (e.g., 98.1)0.05To be optimized
MeOPPP (IS) 234.2To be optimized (e.g., 125.1)0.05To be optimized
4-MTC-d3 (IS) 263.2To be optimized (e.g., 125.1)0.05To be optimized

Note: The precursor ion for 4-MTC corresponds to its protonated molecule [M+H]⁺. Product ions typically arise from the cleavage of the α-carbon bond to the carbonyl group and fragmentation of the pyrrolidine ring. Collision energies must be empirically optimized to maximize the abundance of the product ions.

G cluster_workflow LC-MS/MS Analytical Workflow node1 Sample Injection LC Vial containing prepared extract node2 Chromatographic Separation C18 Reversed-Phase Column Gradient Elution node1->node2 node3 Ionization Electrospray (ESI+) Forms [M+H]⁺ ions node2->node3 node4 Mass Analysis Q1: Precursor Ion Selection Q2: Collision-Induced Dissociation Q3: Product Ion Selection node3->node4 node5 Detection & Quantification Detector records ion signal Data processed to generate chromatograms and calculate concentration node4->node5

Caption: Overview of the LC-MS/MS analytical workflow.

Method Validation

The developed method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or equivalent regulatory standards.[2][5][11] Key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.00–100 ng/mL in both plasma and urine.[1][10] The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration and fitted using a weighted (1/x²) linear regression. The correlation coefficient (r) should be >0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision should be assessed by analyzing QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) on three separate days. The acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value for accuracy, and a precision (coefficient of variation, %CV) of ≤15% (≤20% at the LLOQ).

Table 1: Summary of Method Validation Parameters (Based on Shintani-Ishida et al., 2016)

ParameterMatrixConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)
Precision & Accuracy Urine104.3104.9
Urine503.5102.8
Recovery Urine10-93.6
Urine50-98.7
Linearity Plasma & Urine1.00 - 100r > 0.996-
LOD Urine0.5 ng/mL--
LLOQ Plasma & Urine1.0 ng/mL--

This table is adapted from data presented for an LC-TOF-MS method, which is expected to be comparable for a validated LC-MS/MS method.[1]

Selectivity and Matrix Effect

Selectivity is assessed by analyzing at least six different blank lots of the biological matrix to ensure no significant interference at the retention time of the analyte and IS.[12] The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[4]

Stability

The stability of 4-MTC in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of 4-MTC in biological matrices using LC-MS/MS. By incorporating a simple and efficient sample preparation method, optimized chromatography, and highly selective MRM detection, this method offers the reliability, sensitivity, and accuracy required for demanding research and regulatory environments. The detailed validation framework ensures that the protocol is a self-validating system, providing trustworthy data for toxicological and pharmacokinetic applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shintani-Ishida, K., Kakiuchi, Y., & Ikegaya, H. (2016). Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. Forensic Toxicology, 34, 398–402. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(5), 1021–1032. [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa, 14(s1). [Link]

  • Shintani-Ishida, K., Kakiuchi, Y., & Ikegaya, H. (2016). Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. PubMed. [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Shintani-Ishida, K., Kakiuchi, Y., & Ikegaya, H. (2016). Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. ResearchGate. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2015). Analytical Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantitation of 11 Cannabinoids and Metabolites in Urine.
  • IonSource. (2016). The Internal Standard. [Link]

  • Manasa Life Sciences. (n.d.). Deuterated Standards. [Link]

  • Agilent Technologies. (n.d.). Development of an MRM method. [Link]

  • Shintani-Ishida, K., Kakiuchi, Y., & Ikegaya, H. (2016). Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. springermedizin.de. [Link]

  • Hewavitharana, A. K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Karlsen, M., Liu, H., Johansen, J. E., & Hoff, B. H. (2014). Synthesis of [13C4]-labeled Δ9-tetrahydrocannabinol and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol as internal standards for reducing ion suppressing/alteration effects in LC/MS-MS quantification. Molecules, 19(9), 13526-13540. [Link]

  • Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Methods in Molecular Biology, 1275, 235-251. [Link]

  • Khan, I., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Analytical Methods in Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • He, Z., et al. (2025). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Nature Communications, 16(1), 10768. [Link]

  • Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Methylthiocathinone (4-MTC)

Introduction: The Evolving Landscape of Novel Psychoactive Substances and the Imperative for In Vitro Toxicological Screening The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Novel Psychoactive Substances and the Imperative for In Vitro Toxicological Screening

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology. Among these, synthetic cathinones have gained prominence for their psychostimulant effects, which mimic those of controlled substances. 4-Methylthiocathinone (4-MTC) is a synthetic cathinone characterized by a methylthio group on the phenyl ring. While its pharmacological and toxicological profile is not as extensively documented as other cathinones, its structural similarity to compounds with known cytotoxic potential necessitates a thorough evaluation of its effects on cellular viability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 4-MTC. We will delve into the rationale behind selecting appropriate cell lines and cytotoxicity assays, and provide detailed, step-by-step protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Lactate Dehydrogenase (LDH) assays. The overarching goal is to equip researchers with the necessary tools to generate robust and reproducible data on the potential cellular toxicity of 4-MTC.

Scientific Rationale: Selecting the Appropriate In Vitro Models and Endpoints

The selection of an appropriate in vitro model is paramount for obtaining biologically relevant cytotoxicity data. Given that synthetic cathinones are known to be metabolized in the liver and often exert their primary effects on the central nervous system, the following human cell lines are recommended for assessing the cytotoxicity of 4-MTC:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established model for studying the metabolism and toxicity of xenobiotics in the liver. Since in vitro studies have shown that 4-methylthio-substituted cathinones undergo metabolism in human liver systems, including S-demethylation and hydroxylation, using HepG2 cells can provide insights into potential hepatotoxicity[1][2].

  • SH-SY5Y (Human Neuroblastoma): This cell line is widely used in neurotoxicity studies due to its neuronal characteristics. As synthetic cathinones are known for their neurotoxic effects, SH-SY5Y cells are a relevant model to investigate the potential adverse effects of 4-MTC on neuronal cells[2].

To obtain a comprehensive understanding of 4-MTC's cytotoxic potential, it is advisable to employ multiple assays that measure different cellular endpoints. This multi-parametric approach enhances the reliability of the findings. Here, we focus on two widely accepted and complementary assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[3][4][5].

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis. LDH is a stable enzyme, and its presence in the supernatant is a reliable indicator of cytotoxicity[6].

Experimental Workflow for In Vitro Cytotoxicity Assessment of 4-MTC

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of 4-Methylthiocathinone.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HepG2 or SH-SY5Y) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells prepare_4MTC Prepare 4-MTC Stock and Dilutions treat_cells Treat Cells with 4-MTC Concentrations prepare_4MTC->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % Cell Viability/ % Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 mtt_assay_principle cluster_viable_cell Viable Cell cluster_reagents Reagents cluster_product Product mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases formazan Formazan (Purple, Insoluble) dehydrogenase->formazan mtt MTT (Yellow, Water-soluble) mtt->dehydrogenase Reduction

Caption: Principle of the MTT assay for cell viability.

ldh_assay_principle cluster_damaged_cell Damaged Cell cluster_supernatant Culture Supernatant cluster_reaction LDH Reaction lysed_cell Compromised Cell Membrane ldh_released LDH Released lysed_cell->ldh_released ldh_in_medium LDH in Medium ldh_released->ldh_in_medium substrate Lactate + NAD+ ldh_in_medium->substrate Catalyzes product Pyruvate + NADH substrate->product colorimetric Colorimetric Product product->colorimetric Reduction

Caption: Principle of the LDH assay for cytotoxicity.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the data generated from these protocols, it is essential to incorporate a self-validating system. This includes:

  • Concurrent Assays: Performing both the MTT and LDH assays on parallel sets of treated cells provides a more complete picture of cytotoxicity. A compound might inhibit metabolic activity (detected by MTT) without causing immediate membrane lysis (detected by LDH), or vice versa.

  • Positive and Negative Controls: The inclusion of vehicle (negative) and a known cytotoxic agent (positive) controls in every experiment is non-negotiable. These controls validate that the assay system is responding appropriately.

  • Dose-Response and Time-Course Analysis: Evaluating a range of concentrations and multiple time points helps to establish a clear dose-response relationship and understand the kinetics of the cytotoxic effect.

  • Morphological Assessment: Microscopic examination of the cells after treatment can provide qualitative confirmation of cytotoxicity, such as changes in cell shape, detachment, or the presence of cellular debris.

By adhering to these principles, researchers can have a high degree of confidence in the validity and reproducibility of their findings regarding the in vitro cytotoxicity of 4-Methylthiocathinone.

References

  • Elucidation of the Phase I and II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS². PubMed. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC. [Link]

  • (PDF) In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. ResearchGate. [Link]

  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal. [Link]

  • 4-Methylumbelliferone Diminishes Catabolically Activated Articular Chondrocytes and Cartilage Explants via a Mechanism Independent of Hyaluronan Inhibition. PMC. [Link]

  • IC50. Wikipedia. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

  • Analysis of the Cellular Mechanism of Antitumor Responses and Autoimmunity in Patients Treated with CTLA-4 Blockade. PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Meta-Analysis of Cytotoxicity Studies Using Machine Learning Models on Physical Properties of Plant Extract-Derived Silver Nanoparticles. PMC. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes. PubMed. [Link]

  • MTT Assay: Assessing Cell Proliferation. Opentrons. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cytotoxiciy test of cathinones in a human kidney cell model. MedCrave online. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

Sources

Method

Preservation and storage conditions for unstable cathinone derivatives

Application Note APN-CATH001 Topic: Preservation and Storage Protocols for Unstable Cathinone Derivatives For: Researchers, Scientists, and Drug Development Professionals Abstract Synthetic cathinone derivatives are a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-CATH001

Topic: Preservation and Storage Protocols for Unstable Cathinone Derivatives For: Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic cathinone derivatives are a class of psychoactive compounds characterized by a β-keto-phenethylamine framework. While essential as analytical standards and research tools, many of these derivatives exhibit significant chemical instability, leading to degradation, loss of potency, and inaccurate experimental results. This application note provides a detailed guide to understanding the mechanisms of cathinone instability and outlines robust protocols for their short-term and long-term storage. The core principle of preservation is to mitigate the key environmental factors—temperature, pH, atmosphere, and light—that accelerate degradation. By implementing the scientifically grounded procedures detailed herein, researchers can ensure the integrity and reliability of their cathinone derivative samples.

Introduction: The Challenge of Cathinone Instability

The chemical structure of cathinone derivatives, specifically the presence of a β-keto group and an amine moiety, renders them susceptible to several degradation pathways.[1][2] This inherent instability is not uniform across the class; it is profoundly influenced by the specific substituents on the aromatic ring and the nitrogen atom.[3][4][5] For instance, cathinones with a tertiary amine integrated into a pyrrolidine ring or those featuring a methylenedioxy group often exhibit greater stability compared to their secondary amine counterparts.[5][6][7][8]

Failure to properly store these compounds can lead to significant sample degradation in a matter of hours or days, particularly at ambient temperatures or under alkaline conditions.[3][4][7][9] This degradation compromises the accuracy of quantitative analyses, reduces the efficacy of the compounds in pharmacological assays, and can produce confounding artifacts. This guide provides the foundational knowledge and practical steps required to maintain the chemical fidelity of these valuable research materials.

Core Mechanisms of Degradation

Understanding the "why" behind storage protocols is critical. Cathinone derivatives primarily degrade through two major pathways: dimerization and oxidation.

  • Dimerization: This pathway is particularly relevant for cathinones with a primary or secondary amine. The amine of one molecule can react with the ketone of another, leading to the formation of pharmacologically inactive dimers, such as pyrazine derivatives.[10][11] This process is often spontaneous and is a primary reason fresh plant material containing natural cathinone must be consumed quickly.[10]

  • Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation of the cathinone structure, particularly at the α-carbon.[1][12] This can result in the formation of N-oxides and other degradation products, a process that is accelerated by exposure to air.[12] Studies have shown that storing samples in a vacuum or under an inert atmosphere significantly reduces the formation of these byproducts.[12]

The following diagram illustrates a simplified overview of these degradation pathways.

G cluster_main Degradation Pathways of a Cathinone Derivative cluster_conditions Accelerating Conditions cluster_products Degradation Products CATH Unstable Cathinone (β-Keto-Phenethylamine) PROD_DIMER Inactive Dimer (e.g., Pyrazine) CATH->PROD_DIMER Dimerization PROD_OXIDE Oxidation Products (e.g., N-oxide) CATH->PROD_OXIDE Oxidation COND_O2 Atmospheric Oxygen COND_BASE Alkaline pH / Free Base COND_TEMP Elevated Temperature

Caption: Key degradation pathways for cathinone derivatives.

Critical Parameters for Storage

Effective preservation requires controlling four key environmental factors.

  • Temperature: This is the most critical factor. Stability is highly temperature-dependent.[3][4] Frozen storage at -20°C or, ideally, -80°C is paramount for long-term preservation.[13][14] Refrigerated storage (4°C) is suitable only for very short-term use (a few days), while room temperature can lead to significant degradation within hours for less stable derivatives.[3][5][15]

  • pH: Cathinones are markedly more stable under acidic conditions.[6][7][8] As free bases, they are highly susceptible to dimerization. Therefore, they should be stored as their hydrochloride (HCl) or other acid salts. When in solution, the use of a slightly acidic solvent or buffer can dramatically enhance stability.[7][16] Alkaline conditions are extremely detrimental and must be avoided.[3][4]

  • Atmosphere: Exposure to atmospheric oxygen promotes oxidative degradation.[12] To mitigate this, samples should be stored under an inert atmosphere, such as argon or nitrogen . This is especially critical for neat (solid) materials and concentrated stock solutions intended for long-term storage.

  • Solvent: For solutions, the choice of solvent is important. While methanol is common, some studies suggest that acetonitrile may offer superior stability for certain cathinone derivatives.[15][17] It is advisable to prepare stock solutions in a high-purity, anhydrous solvent.

  • Light: While a secondary factor, exposure to UV light can contribute to degradation. Using amber or opaque vials is a standard best practice to protect light-sensitive compounds.[15]

Recommended Storage Protocols

Protocol 1: Long-Term Storage (Months to Years)

This protocol is intended for archival reference standards and bulk material.

  • Form of Material: Store the cathinone derivative as a solid (crystalline) acid salt (e.g., hydrochloride salt). Avoid storing it as a free base.

  • Container: Use a low-volume, conical-bottom amber glass vial with a PTFE-lined screw cap.

  • Atmosphere:

    • Place the vial containing the solid material into a larger container or desiccator.

    • Purge the container with a gentle stream of dry argon or nitrogen gas for 2-3 minutes to displace all air.

    • Seal the container tightly while maintaining the inert atmosphere.

  • Temperature: Place the sealed container in an ultra-low temperature freezer set to -80°C . If an -80°C freezer is unavailable, a -20°C freezer is the minimum acceptable temperature.[3][18]

  • Documentation: Label the container clearly with the compound name, salt form, date, and storage conditions. Log the material in a laboratory inventory system.

Protocol 2: Short-Term Storage & Working Solutions (Days to Weeks)

This protocol is for stock solutions and diluted working standards that are in active use.

  • Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) in a suitable anhydrous solvent such as acetonitrile.[15][17]

    • Use an amber glass vial to minimize light exposure.[15]

  • Atmosphere: Before capping, briefly flush the headspace of the vial with argon or nitrogen. This simple step reduces the oxygen available for degradation.

  • Temperature: Store the solution at -20°C between uses.[5] Avoid repeated freeze-thaw cycles by preparing smaller aliquots from the main stock solution.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

    • Use the solution promptly and return it to the freezer as soon as possible. For many derivatives, stability at room temperature is limited to a matter of hours.[5][7]

Summary of Recommended Conditions

ParameterLong-Term Storage (Solid)Short-Term Storage (Solution)Rationale
Form Crystalline Acid Salt (e.g., HCl)Solution in Anhydrous SolventAcidic salt form prevents dimerization and enhances stability.[6][7]
Temperature -80°C (ideal) or -20°C (minimum)-20°C Low temperatures drastically slow degradation kinetics.[3][14]
Atmosphere Inert Gas (Argon/Nitrogen) Inert Gas HeadspacePrevents oxidative degradation from atmospheric oxygen.[12]
Container Amber Glass Vial (PTFE-lined cap)Amber Glass Vial (PTFE-lined cap)Protects from light and ensures an inert seal.[15]
Solvent N/AAcetonitrile (preferred) or MethanolAcetonitrile has shown superior stability for some derivatives.[17]

Protocol: Stability Verification Workflow

It is a crucial practice to periodically verify the stability of stored materials, especially for quantitative applications.

  • Initial Analysis (T=0): Upon receiving or synthesizing a new batch, prepare a fresh solution and immediately analyze it using a validated quantitative method (e.g., LC-MS/MS). This establishes the baseline concentration and purity profile.

  • Sample Aliquoting: Prepare multiple, identical small-volume aliquots from the same stock solution.

  • Storage: Store these aliquots under the intended long-term conditions (Protocol 1 or 2).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot.

  • Analysis and Comparison: Allow the aliquot to warm to room temperature, and then analyze it using the exact same method as the T=0 sample. Compare the concentration to the baseline. A loss of >15% typically indicates significant degradation.

  • Decision Making: Based on the stability data, establish an evidence-based expiration date for the stored batch.

G cluster_workflow Stability Verification Workflow NODE_START Receive / Synthesize New Batch NODE_T0 Prepare Stock Solution & Analyze (T=0) Establish Baseline NODE_START->NODE_T0 NODE_ALIQUOT Create & Store Multiple Aliquots (-80°C, Inert Gas) NODE_T0->NODE_ALIQUOT NODE_PULL Pull Aliquot at Time Point 'X' (e.g., 3 months) NODE_ALIQUOT->NODE_PULL Wait... NODE_ANALYZE Analyze Aliquot (Same Method as T=0) NODE_PULL->NODE_ANALYZE NODE_COMPARE Compare Result to T=0 Baseline NODE_ANALYZE->NODE_COMPARE NODE_STABLE Result: Stable (<15% Loss) Continue Monitoring NODE_COMPARE->NODE_STABLE Yes NODE_UNSTABLE Result: Unstable (>15% Loss) Discard Batch, Re-evaluate Storage NODE_COMPARE->NODE_UNSTABLE No NODE_STABLE->NODE_PULL Next Time Point

Caption: Workflow for validating storage conditions and establishing expiration.

References

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.
  • Czerwinska, J., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine.
  • Al-Imam, A., et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis – where are we now?. Drug Testing and Analysis.
  • Glicksberg, L., & Kerrigan, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology.
  • Nisbet, L. A., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry.
  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology.
  • Nisbet, L. A., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers.
  • Concheiro, M., et al. (n.d.). Stability of Synthetic Cathinones in Oral Fluid Samples. CUNY Academic Works.
  • Czerwinska, J., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC.
  • National Institute of Justice. (2018). Synthetic Cathinones Stored in Biological Evidence Can Be Unstable.
  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International.
  • Glicksberg, L., & Kerrigan, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic.
  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Institute of Justice. (2018). Synthetic Cathinones Stored in Biological Evidence Can Be Unstable.
  • Kerrigan, S. (2018). Long-term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Google Books.
  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. PubMed.
  • Al-Imam, A., et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Semantic Scholar.
  • Czerwinska, J., et al. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. International Journal of Legal Medicine.
  • Wikipedia. (n.d.). Cathinone.
  • Al-Imam, A., et al. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now?. PubMed.
  • MDPI. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the bromination step of 4-MTC synthesis

Technical Support Center: Optimization of Bromination in 4-MTC Synthesis Executive Summary & Scope This guide addresses yield optimization for the bromination step of 4-MTC (herein defined as the generic class of 4-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Bromination in 4-MTC Synthesis

Executive Summary & Scope

This guide addresses yield optimization for the bromination step of 4-MTC (herein defined as the generic class of 4-Methyl-Thiazole/Pyrimidine/Thiophene-Carboxylates or related 4-methyl-substituted heterocycles).

In the synthesis of 4-MTC derivatives, the conversion of the pendant methyl group (Ar-CH3) to the bromomethyl (Ar-CH2Br) species via Wohl-Ziegler bromination is the most frequent bottleneck. The yield is typically compromised by three factors:

  • Competitive Di-bromination: Formation of Ar-CHBr2 (over-reaction).

  • Hydrolysis: Conversion of Ar-CH2Br to Ar-CH2OH due to moisture.

  • Ring Bromination: Electrophilic attack on the heteroaromatic ring (if conditions are too acidic).

This guide provides a self-validating troubleshooting framework to maximize mono-bromo selectivity and isolated yield.

Critical Troubleshooting Guide (Q&A)

Category A: Selectivity Issues (Mono- vs. Di-bromo)

Q1: My conversion is high (>95%), but my isolated yield is stuck at 50-60%. NMR shows significant di-bromo impurity. How do I fix this? Diagnosis: You are pushing the reaction to completion, which statistically guarantees over-bromination. The product (Ar-CH2Br) is often more reactive toward radicals than the starting material (Ar-CH3) due to radical stabilization by the bromine atom. Corrective Action:

  • The "80% Rule": Stop the reaction at 75-80% conversion of the starting material (SM). Do not aim for 100% conversion.

  • Protocol Shift: Monitor by HPLC/GC every 30 minutes. When SM < 20%, quench immediately.

  • Purification: Recover unreacted SM during the workup (usually by crystallization or distillation) and recycle it. This increases the effective yield to >90% over two cycles.

Q2: I see bromination on the aromatic ring instead of the methyl group. Diagnosis: This indicates an Ionic Mechanism (Electrophilic Aromatic Substitution) is competing with the Radical Mechanism . This happens if the reaction mixture is wet (generating HBr acid) or if the light/initiator source is insufficient. Corrective Action:

  • Scavenge Acid: Add solid NaHCO3 or K2CO3 (0.5 equiv) to the reaction mixture to neutralize HBr as it forms.

  • Light Source: Ensure high-intensity visible light (or UV) is directly irradiating the vessel.

  • Solvent: Switch to non-polar solvents (e.g., Trifluorotoluene or Chlorobenzene) which suppress ionic pathways compared to Acetonitrile.

Category B: Reaction Stalling & Initiation[1]

Q3: The reaction starts but stalls after 1 hour. Adding more NBS doesn't help. Diagnosis: "Initiator Death." The half-life of your radical initiator (AIBN or BPO) at reflux might be too short, or oxygen (a radical scavenger) has leaked in. Corrective Action:

  • Portion-wise Addition: Do not add all AIBN at the start. Add 25% initially, then 25% every hour.

  • Degassing: Sparge the solvent with Argon/Nitrogen for 20 minutes before heating. Oxygen is a potent inhibitor of radical chains.

  • Temperature Check: Ensure the internal temperature is maintained. For AIBN, 80°C is optimal (t½ ~ 1 hour). If using BPO, 90°C is preferred.

Category C: Workup & Stability

Q4: The product degrades during filtration or rotary evaporation. Diagnosis: 4-Bromomethyl heterocycles are potent alkylating agents and are highly sensitive to hydrolysis and thermal degradation. Corrective Action:

  • Cold Workup: Perform all quench and wash steps at <10°C.

  • Remove Succinimide: Succinimide (byproduct) can catalyze degradation. Filter the hot reaction mixture through a silica pad or wash with water immediately (if product is water-insoluble).

  • Storage: Store the solid under Argon at -20°C. Do not leave in solution overnight.

Optimized Experimental Protocol

Objective: Synthesis of 4-(Bromomethyl)-MTC derivative with >85% Selectivity.

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS) Recrystallize from water before use to remove free Br2 and HBr.
Solvent Trifluorotoluene (PhCF3) Higher boiling point than DCM, eco-friendlier than CCl4, suppresses ionic bromination.
Initiator AIBN (Azobisisobutyronitrile) 0.05 - 0.10 equivalents. Added in 3 portions.
Stoichiometry 0.95 equiv NBS per 1.0 equiv SubstrateStarving the reaction of bromine prevents di-bromo formation.
Concentration 0.5 M High concentration favors the radical chain propagation.

Step-by-Step Workflow:

  • Setup: Charge a 3-neck flask with 4-MTC Substrate (1.0 eq) and Trifluorotoluene (0.5 M). Add solid NaHCO3 (0.2 eq).

  • Degas: Sparge with Nitrogen for 15 minutes while stirring.

  • Heat: Heat to 85°C (Internal temperature).

  • Initiation: Add NBS (0.3 eq) and AIBN (0.02 eq). Look for a color change (orange to pale yellow) indicating radical initiation.

  • Propagation: Add the remaining NBS (0.65 eq) and AIBN (0.03 eq) portion-wise over 2 hours.

  • Monitoring: Check HPLC at 2.5 hours.

    • If SM > 25%: Add 0.01 eq AIBN.

    • If SM < 20%: STOP HEAT immediately.

  • Workup: Cool to 0°C. Filter off Succinimide/NaHCO3 solids. Wash filtrate with cold brine. Dry over MgSO4.[1]

  • Isolation: Evaporate solvent at <40°C. Recrystallize from Heptane/EtOAc if necessary.

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the radical cycle.

Figure 1: The Selectivity Trap (Mono- vs. Di-Bromination)

BrominationPathways SM Starting Material (Ar-CH3) Rad1 Radical Intermediate (Ar-CH2•) SM->Rad1 Initiation (slow) Prod Target Product (Ar-CH2-Br) Rad1->Prod + Br• Rad2 Secondary Radical (Ar-CH•-Br) Prod->Rad2 Over-Reaction (Faster than Step 1!) Impurity Di-Bromo Impurity (Ar-CH-Br2) Rad2->Impurity + Br• NBS NBS / AIBN NBS->Rad1 NBS->Rad2

Caption: The rate of bromination of the Product (Ar-CH2Br) is often faster than the Starting Material (Ar-CH3) because the bromine atom stabilizes the secondary radical, leading to inevitable yield loss if the reaction is pushed to 100% conversion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield Check1 Check HPLC/TLC: Is SM consumed? Start->Check1 No No (High SM left) Check1->No Yes Yes (SM consumed) Check1->Yes Action1 1. Check O2 (Degas) 2. Check AIBN Quality 3. Increase Temp No->Action1 Check2 Check Impurity Profile Yes->Check2 Impurity1 Mainly Di-Bromo Check2->Impurity1 Impurity2 Ring Bromination Check2->Impurity2 Sol1 STOP at 80% Conv. Reduce NBS to 0.95 eq Impurity1->Sol1 Sol2 Add NaHCO3 Switch to Non-Polar Solvent Impurity2->Sol2

Caption: Systematic diagnosis of yield loss. Distinguishing between kinetic issues (stalling) and thermodynamic/selectivity issues (impurities) is critical.

Reference Data

Table 1: Solvent Effects on Radical vs. Ionic Bromination

SolventDielectric ConstantRadical SelectivityRisk of Ionic Side-RxnRecommendation
CCl4 2.2ExcellentLowBanned/Toxic (Avoid)
PhCF3 9.2Excellent Low Preferred Replacement
Benzene 2.3GoodLowCarcinogenic
Acetonitrile 37.5PoorHighAvoid (Promotes Ionic)
DCM 8.9ModerateModerateBoiling Point too low for AIBN

References

  • Wohl-Ziegler Bromination Mechanism & Optimization

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
  • Solvent Effects in Radical Bromination (Trifluorotoluene)

    • Ogawa, A., et al. (2013).
    • (Generic reference to PhCF3 utility in radical chemistry).

  • Bromination of Methyl-Thiazoles (Specific 4-MTC Context)

    • "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." J. Org.[2][3] Chem. 2017, 82, 23, 12920–12927.

  • Visible Light Acceleration

    • "Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives." Org.[2][3][4] Biomol. Chem., 2020.[3]

Sources

Optimization

Technical Support Center: Enantioselective Chromatography for 4-Methylthiocathinone (4-MTC)

Case ID: CHIRAL-4MTC-OPT Subject: Optimization of Chiral Separation for 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- Status: Active Support Tier: Level 3 (Method Development & Troubleshooting) Executive Summary This te...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHIRAL-4MTC-OPT Subject: Optimization of Chiral Separation for 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- Status: Active Support Tier: Level 3 (Method Development & Troubleshooting)

Executive Summary

This technical guide addresses the enantioseparation of 4-Methylthiocathinone (4-MTC) . As a synthetic cathinone with a chiral center at the


-carbon, separating the (

)- and (

)- enantiomers is critical for establishing toxicological profiles and structure-activity relationships (SAR).

Key Chemical Constraints:

  • Basic Functionality: The primary amine (

    
    ) interacts strongly with residual silanols, causing severe peak tailing.
    
  • Sulfur Sensitivity: The para-methylthio group is a soft nucleophile susceptible to oxidation (sulfoxide formation), requiring specific mobile phase precautions.

Module 1: Method Selection Strategy

Q: Which Chiral Stationary Phase (CSP) should I start with?

A: For synthetic cathinones, Polysaccharide-based CSPs are the industry standard due to their broad recognition mechanisms (H-bonding,


-

interactions, and steric inclusion).
CSP TypeCommercial EquivalentsSuitability for 4-MTC
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Lux Amylose-1Primary Recommendation. High success rate for

-ketone amines. Excellent resolution (

) in Normal Phase.
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC, Lux Cellulose-2Secondary Recommendation. Useful if AD-H fails. The chlorinated selector offers unique steric selectivity for the methylthio group.
Crown Ether (18-Crown-6) Crownpak CR-ISpecialized Use. Only works in highly acidic aqueous mobile phases (

). Good for MS detection but lower capacity.

Module 2: Optimized Protocols

Protocol A: Normal Phase (High Resolution)

Best for preparative isolation and UV detection.

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Additive (CRITICAL): Add 0.1% Diethylamine (DEA) .

    • Why? DEA competes for silanol sites on the silica support, suppressing the "tailing" caused by the 4-MTC amine group.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Lower temperatures often improve enantioselectivity for flexible molecules like cathinones).
    
  • Detection: UV @ 260 nm (Targeting the benzoyl/thioether chromophore).

Protocol B: Reversed Phase (LC-MS Compatible)

Best for trace analysis and biological matrices.

  • Column: Chiralpak AD-RH or Lux Amylose-1 (

    
     mm, 3 µm).
    
  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% Formic Acid (pH 2.5).

    • Note: High pH (bicarbonate) suppresses ionization of the amine, improving retention on the hydrophobic CSP. Low pH ensures full ionization but requires a CSP robust to acid (e.g., immobilized phases).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 60% B over 15 minutes.

Module 3: Troubleshooting & FAQs

Q: My peaks are tailing significantly ( ). How do I fix this?

Diagnosis: This is the "Silanol Effect." The positively charged amine of 4-MTC is ion-exchanging with deprotonated silanols on the column backbone. Corrective Actions:

  • Increase Ionic Strength: If using Reversed Phase, increase buffer concentration to 20-50 mM to mask silanols.

  • Switch Additives: In Normal Phase, switch from DEA to 0.1% Ethylenediamine (EDA) . EDA is a bidentate ligand that blocks silanols more effectively than DEA.

  • Temperature Control: Lower the column temperature to

    
    . While counter-intuitive (usually heat improves mass transfer), for chiral amines, lower T reduces the kinetics of the unwanted silanol interaction.
    
Q: I see a "Ghost Peak" or shoulder eluting before the main enantiomers.

Diagnosis: Oxidation of the Methylthio group. Technical Insight: The sulfur atom in the methylthio group is easily oxidized to a sulfoxide (


) or sulfone (

) by dissolved oxygen or peroxides in the mobile phase. These oxidation products are more polar and will elute earlier in Normal Phase. Corrective Actions:
  • Degas Solvents: Thoroughly degas mobile phases.[1]

  • Avoid THF: Do not use Tetrahydrofuran (THF) as a modifier; it often contains peroxides.

  • Antioxidant: Add 0.05% Ascorbic Acid if running in aqueous/RP conditions.

Q: Resolution ( ) is poor (< 1.5).

Diagnosis: Insufficient chiral recognition. Corrective Actions:

  • Change Alcohol Modifier: Switch from Isopropanol to Ethanol or Methanol (in Normal Phase). Ethanol often provides sharper peaks for cathinones due to lower viscosity and better solvation of the amide linkage in the CSP.

  • Load Reduction: If doing prep work, the "anti-Langmuir" isotherm behavior common to amines means retention decreases as concentration increases. Inject less mass to regain

    
    .
    

Module 4: Logic & Workflow Visualization

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal chromatographic mode based on detection needs and sample scale.

MethodSelection Start Start: 4-MTC Sample Goal Define Goal Start->Goal Prep Preparative / Isolation Goal->Prep High Mass Load Analytical Analytical / Trace Quant Goal->Analytical High Sensitivity NP_Path Normal Phase (NP) Prep->NP_Path RP_Path Reversed Phase (RP) Analytical->RP_Path Col_AD Column: Amylose-based (Chiralpak AD-H) NP_Path->Col_AD RP_Path->Col_AD Standard Col_Crown Column: Crown Ether (Crownpak CR) RP_Path->Col_Crown Alternative (Acidic only) Add_Basic Additive: 0.1% DEA (Suppress Silanols) Col_AD->Add_Basic Required Add_Acid Additive: 0.1% Formic Acid (MS Compatible) Col_Crown->Add_Acid

Figure 2: Troubleshooting The "Methylthio" Instability

Caption: Diagnostic pathway for identifying and resolving oxidation-induced artifacts in 4-MTC analysis.

OxidationFix Issue Issue: Extra Peaks / Retention Shift Check1 Check Mobile Phase Age/Type Issue->Check1 Decision Contains THF or Aged Alcohol? Check1->Decision Cause1 Cause: Peroxide Oxidation of Sulfur Decision->Cause1 Yes Action1 Action: Switch to Fresh MeOH/EtOH Cause1->Action1 Action2 Action: Add Antioxidant (Ascorbic Acid) Cause1->Action2

References

  • Kadkhodaei, K. et al. (2019). Enantioseparation of synthetic cathinones: Recent developments and methods. This review establishes polysaccharide columns as the primary choice for cathinone derivatives.[2]

  • Silva, B. et al. (2018). Chiral Resolution and Enantioselectivity of Synthetic Cathinones. Details the specific interaction mechanisms of beta-ketone amines with amylose-based phases.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Authoritative guide on solvent compatibility and additive use for amine separations.

  • Phenomenex Application Guide. Chiral Separation of Cathinones using Lux® Polysaccharide Columns. Provides comparative data on Cellulose vs. Amylose selectivity for this drug class.

Sources

Troubleshooting

Troubleshooting low recovery rates in liquid-liquid extraction of 4-MTC

The following technical guide addresses the troubleshooting of low recovery rates for 4-Methylthio-cathinone (4-MTC) during Liquid-Liquid Extraction (LLE). This document is structured for analytical chemists and research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of low recovery rates for 4-Methylthio-cathinone (4-MTC) during Liquid-Liquid Extraction (LLE). This document is structured for analytical chemists and researchers requiring high-fidelity extraction from biological or reaction matrices.

Topic: Troubleshooting Low Recovery Rates in Liquid-Liquid Extraction (LLE) of 4-MTC

Target Analyte: 4-Methylthio-cathinone (4-MTC) Class: Synthetic Cathinone (β-keto amphetamine derivative) Critical Parameter: pH-dependent solubility & oxidative stability

Module 1: The Chemistry of Extraction (The "Why")

To troubleshoot low recovery, one must first understand the physicochemical behavior of 4-MTC. Recovery failure is rarely random; it is a consequence of violating one of the following three principles:

The pKa / pH Equilibrium

4-MTC is a weak base containing a secondary amine. While specific experimental pKa values for 4-MTC are sparse, structurally similar analogs like 4-MMC (Mephedrone) exhibit a pKa of approximately 8.1 – 8.5 .

  • The Rule: To extract a base into an organic solvent, it must be in its neutral (free base) form.

  • The Calculation: At pH = pKa, 50% is ionized. At pH = pKa + 2 (approx. pH 10.5), >99% of the molecule is neutral and lipophilic.

  • The Trap: If your extraction pH is < 9.0, a significant portion of 4-MTC remains protonated (ionized) and stays in the water phase, leading to massive yield loss.

The "Thio" Liability (Oxidative Instability)

Unlike standard cathinones, 4-MTC contains a methylthio (-S-CH₃) group.

  • Risk: Sulfur is prone to oxidation to sulfoxides (R-SO-R') or sulfones (R-SO₂-R'). These oxidation products are significantly more polar than the parent compound.

  • Result: If oxidation occurs during extraction (e.g., using peroxide-containing ether), the metabolite partitions back into the aqueous phase, appearing as "low recovery" of the parent drug.

Volatility of the Free Base

Synthetic cathinone free bases are often volatile oils.

  • The Error: Evaporating the organic solvent to dryness without an acid keeper (e.g., HCl in methanol) often results in the sublimation of the 4-MTC free base. The compound literally evaporates with the solvent.

Module 2: Diagnostic Workflow

Use this logic tree to isolate the specific cause of your low recovery.

G Start PROBLEM: Low Recovery of 4-MTC Check_pH Step 1: Check Aqueous pH Is pH > 10.0? Start->Check_pH pH_Low Cause: Incomplete Basification Analyte remains ionized. Check_pH->pH_Low No Check_Emulsion Step 2: Visual Inspection Is there an emulsion/rag layer? Check_pH->Check_Emulsion Yes Emulsion_Yes Cause: Matrix Entrapment Lipids/Proteins trapping analyte. Check_Emulsion->Emulsion_Yes Yes Check_Evap Step 3: Evaporation Protocol Did you evaporate to dryness without acid? Check_Emulsion->Check_Evap No Evap_Yes Cause: Volatility Loss Free base sublimed. Check_Evap->Evap_Yes Yes Check_Solvent Step 4: Solvent Choice Using Ethers (MTBE/Diethyl Ether)? Check_Evap->Check_Solvent No Solvent_Ether Cause: Oxidation Peroxides oxidized S-group. Check_Solvent->Solvent_Ether Yes (Old/Unstabilized) Check_Time Step 5: Process Time Exposure to pH > 12 for > 30 mins? Check_Solvent->Check_Time No / Fresh Time_Long Cause: Alkaline Hydrolysis Degradation of β-keto group. Check_Time->Time_Long Yes Success Protocol Optimized Check_Time->Success No

Figure 1: Diagnostic logic tree for isolating the root cause of 4-MTC extraction failure.

Module 3: Troubleshooting Guides & FAQs

Category A: pH & Stability Issues

Q1: I adjusted the pH to 13 to ensure complete extraction, but my recovery dropped. Why? A: While high pH ensures the drug is non-ionized, synthetic cathinones are chemically unstable in strong alkaline solutions.

  • Mechanism: The β-keto group is susceptible to hydrolysis and rearrangement (often forming ephedrine analogs) at pH > 12, especially with prolonged exposure.

  • Solution: Target a pH "sweet spot" of 10.0 – 10.5 . Use a buffer (e.g., Carbonate/Bicarbonate) rather than adding concentrated NaOH directly to the sample, which creates localized "hot spots" of extreme alkalinity.

Q2: My extracts are turning yellow/brown. Is this normal? A: No. This indicates oxidation. The methylthio group on 4-MTC is sensitive.

  • Solution:

    • Avoid Diethyl Ether (prone to peroxide formation). Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Work quickly. Do not leave the basic aqueous phase sitting with the organic solvent for hours.

    • Add an antioxidant (e.g., Ascorbic Acid) to the aqueous phase before basification if the matrix is blood/plasma.

Category B: Solvent & Evaporation[1]

Q3: I used Hexane, but recovery is < 40%. A: Hexane is too non-polar. While 4-MTC is lipophilic, the ketone and amine groups provide some polarity. Hexane often fails to pull the compound efficiently from the aqueous phase.

  • Recommendation: Switch to Ethyl Acetate or a mixture of Chlorobutane:Ethyl Acetate (9:1) . These provide better solvation for the cathinone core.

Q4: I evaporated my organic layer to dryness, reconstituted, and the signal was gone. A: You likely lost your analyte to volatility. The free base form of 4-MTC has high vapor pressure.

  • The Fix (Acid Keeper): Before evaporation, add 50 µL of 1% HCl in Methanol to the organic phase. This converts the volatile free base into the non-volatile Hydrochloride (HCl) salt. You can then evaporate safely.

Category C: Matrix Effects (Emulsions)

Q5: A thick "rag layer" forms between the phases. How do I recover the drug trapped there? A: Emulsions trap the analyte.[1]

  • Physical Fix: Centrifuge at high speed (≥ 3000 rpm) for 10 minutes.

  • Chemical Fix: "Salting Out." Add solid NaCl (approx 1g per 5mL) to the aqueous phase. This increases the ionic strength, forcing organics out of the water and sharpening the phase boundary.

Module 4: Optimized Experimental Protocol

This protocol incorporates "Acid Keeper" technology and pH buffering to maximize recovery.

Reagents Required:

  • Extraction Solvent: MTBE or Ethyl Acetate (HPLC Grade).

  • Buffer: 0.5M Sodium Carbonate/Bicarbonate (pH 10.0).

  • Acid Keeper: 1% HCl in Methanol.

  • Internal Standard: 4-MTC-d3 or Mephedrone-d3.

Step-by-Step Workflow:

StepActionTechnical Rationale
1. Aliquot Transfer 200 µL of sample (Plasma/Urine) to a glass tube.Glass minimizes adsorption compared to plastic.
2. Spike Add Internal Standard (IS). Vortex 10s.Corrects for volume errors and matrix effects.
3. Buffer Add 200 µL of Carbonate Buffer (pH 10) .Sets pH > pKa (~8.5) without reaching hydrolytic levels (pH > 12).
4. Extract Add 1.0 mL MTBE . Vortex vigorously for 2 mins.MTBE extracts the neutral free base.
5. Separate Centrifuge at 3500 rpm for 5 mins.Breaks emulsions; pellets proteins.
6. Transfer Transfer the top organic layer to a clean tube.CRITICAL: Avoid taking any aqueous layer.
7. Acidify Add 50 µL of 1% HCl in MeOH to the organic extract.Converts volatile free base to stable HCl salt.
8. Dry Evaporate to dryness under N₂ at 40°C.Removes solvent. Salt form remains as residue.
9. Reconstitute Dissolve residue in Mobile Phase (e.g., 95:5 Water:MeCN).Prepares for LC-MS/MS injection.

References

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Al-Saffar, H. B., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs. Forensic Science International.[2][3] [Link]

  • Biotage. (2023).[4] Extraction Techniques to Analyze Synthetic Benzodiazepines and Cathinones in Biological Matrices. [Link]

  • World Health Organization. (2016). 4-Methylethcathinone (4-MEC) Critical Review Report. Expert Committee on Drug Dependence. [Link]

Sources

Optimization

Reducing oxidation of sulfur moieties during chemical synthesis

Topic: Reducing Oxidation of Sulfur Moieties During Chemical Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Diagnostic Triage: The "Silent Yield Killer" Sulfur oxidation is rarely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Oxidation of Sulfur Moieties During Chemical Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Diagnostic Triage: The "Silent Yield Killer"

Sulfur oxidation is rarely a planned event; it is a crime of opportunity committed by electrophilic oxygen species against the nucleophilic lone pairs of sulfur.

The Core Mechanism: The sulfur atom in thioethers (Methionine, Sulfides) and thiols (Cysteine) possesses accessible lone pair electrons. In the presence of even trace oxidants (peroxides in solvents, atmospheric oxygen, or high-valent metal catalysts), these lone pairs act as nucleophiles, attacking the oxygen to form Sulfoxides (reversible) and eventually Sulfones (often irreversible).

Common Symptoms:

  • SPPS: Mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) on Methionine-containing peptides.

  • Small Molecule: Unexplained polarity shift on TLC (Sulfoxides are significantly more polar than sulfides).

  • Storage: Gradual degradation of "pure" thioethers stored in ether/THF solvents.

Visualizing the Threat Landscape

SulfurOxidation Sulfide Sulfide / Met (R-S-R) Sulfoxide Sulfoxide (R-S(=O)-R) +16 Da Sulfide->Sulfoxide Fast (Reversible) Oxidant Electrophilic Oxygen (ROS, Peroxides, mCPBA) Oxidant->Sulfide Sulfoxide->Sulfide Reduction (NH4I / DMS) Sulfone Sulfone (R-S(=O)2-R) +32 Da Sulfoxide->Sulfone Slow (Irreversible)

Figure 1: The oxidation cascade. Note that while Sulfoxide formation is reversible, Sulfone formation is a "dead end" for most biological applications.

Protocol-Specific Troubleshooting
Scenario A: Solid Phase Peptide Synthesis (SPPS)

The Issue: Acidolytic cleavage (TFA) generates reactive carbocations (e.g., t-butyl cations) and concentrates reactive oxygen species, leading to rapid Methionine oxidation. Standard scavengers (TIS, Water) are often insufficient for Met-rich sequences.

The Solution: "Reagent H" (The High-Performance Cocktail) Unlike the standard "Reagent K," Reagent H is explicitly engineered to not only scavenge cations but also actively reduce any sulfoxides formed back to methionine in situ.

Formulation (Reagent H):

Component Percentage Function
TFA 81% Cleavage Agent
Phenol 5% Plasticizer / Scavenger (Tyr protection)
Thioanisole 5% "Soft" nucleophile scavenger
EDT (1,2-Ethanedithiol) 2.5% Critical thiol scavenger (prevents tBu-S adducts)
Water 3% Hydrolysis of esters
DMS (Dimethylsulfide) 2% Co-reducing agent

| NH₄I (Ammonium Iodide) | 1.5% (w/w) | Primary Reducing Agent |[1][2]

Why this works (The Chemistry): The Ammonium Iodide (NH₄I) acts as a specific reducing agent for sulfoxides in highly acidic media.

  • Met(O) is protonated by TFA.

  • Iodide (I⁻) attacks the iodine of the protonated sulfoxide.

  • DMS acts as an acceptor for the oxygen, or helps reduce the resulting Iodine (I₂) species, driving the equilibrium toward the reduced Methionine.

Critical Protocol Note: When using Reagent H, you must wash the ether precipitate with a reducing buffer (e.g., Ascorbic Acid solution) or simply rely on the DMS/NH4I action during the cleavage. The peptide may appear yellow due to liberated Iodine (


); this is normal and can be removed by washing with dilute ascorbic acid or thiosulfate during workup.
Scenario B: Small Molecule Synthesis

The Issue: You need to perform an oxidation (e.g., epoxidation of an alkene) elsewhere in the molecule, but the sulfur is "stealing" the oxidant.

Strategy 1: The "Sacrificial" Protection (Oxidation-Reduction) Instead of fighting the oxidation, control it.

  • Step 1: Intentionally oxidize the sulfide to the Sulfoxide (using 1 eq. NaIO₄ or H₂O₂). Sulfoxides are much less nucleophilic than sulfides.

  • Step 2: Perform your desired oxidative transformation on the other functional group.

  • Step 3: Reduce the sulfoxide back to the sulfide using the Remediation Protocol (see Section 3).

Strategy 2: Lewis Acid Complexation (Borane Protection) Borane (


) binds tightly to the sulfur lone pair, effectively masking it from electrophilic attack.
  • Complex the sulfide with

    
     or 
    
    
    
    .
  • Perform the reaction (Note: This is limited to reactions compatible with boranes).

  • Decomplex using an amine or simple heating with ethanol.

Strategy 3: Solvent Hygiene (The #1 Preventative Measure) Ethers (THF, Diethyl Ether, Dioxane) form peroxides upon storage. These peroxides are potent enough to oxidize thioethers.

  • Rule: Never use THF >3 months old for sulfur chemistry without testing.

  • Test: Potassium Iodide (KI) starch paper.

  • Fix: Distill over Sodium/Benzophenone or pass through an activated alumina column immediately before use.

Remediation: The "Undo" Button

Context: You have already oxidized your product (Met-Oxide or Sulfoxide). You need to recover the thioether.

The Gold Standard Protocol: NH₄I / DMS Reduction This method is highly chemoselective and works for both peptides and small molecules.

Reagents:

  • Ammonium Iodide (NH₄I)[1]

  • Dimethylsulfide (DMS)

  • Trifluoroacetic Acid (TFA) - Acts as solvent and catalyst

Step-by-Step Workflow:

  • Dissolution: Dissolve the oxidized sample in neat TFA (concentration ~ 1-5 mg/mL).

  • Activation: Add DMS (5-10% v/v).

  • Reduction: Add solid NH₄I (10-20 equivalents relative to the sulfoxide).

    • Observation: The solution will turn dark red/brown due to the release of Iodine (

      
      ). This confirms the reaction is proceeding.
      
  • Incubation: Stir at 0°C for 10 minutes, then warm to Room Temperature for 30-60 minutes.

  • Quenching:

    • Option A (Small Molecule): Dilute with water, neutralize with solid NaHCO₃, and add Sodium Thiosulfate (

      
      ) until the brown color disappears (reduces 
      
      
      
      ). Extract with organic solvent.[3]
    • Option B (Peptides): Precipitate directly into cold diethyl ether. The iodine will largely stay in the ether or can be washed out of the pellet with a dilute Ascorbic Acid solution.

Decision Tree: Troubleshooting Sulfur Oxidation

Troubleshooting Start Problem: Sulfur Oxidation Detected Type Is it a Peptide or Small Molecule? Start->Type Peptide Peptide (SPPS) Type->Peptide SmallMol Small Molecule Type->SmallMol CheckCleavage Did it happen during cleavage? Peptide->CheckCleavage CheckSolvent Check Solvent Peroxides (THF/Ether) SmallMol->CheckSolvent UseReagentH Switch to 'Reagent H' (TFA/DMS/NH4I) CheckCleavage->UseReagentH Yes (Prevention) PostCleavage Post-Cleavage Workup? CheckCleavage->PostCleavage No (Fixing) ReducePeptide Perform NH4I/DMS Reduction (See Section 3) PostCleavage->ReducePeptide CleanSolvent Distill or use Fresh Solvent CheckSolvent->CleanSolvent Peroxides Found Intentional Is oxidation unavoidable? CheckSolvent->Intentional Solvents Clean ProtectStrategy Use Sulfoxide Protection Strategy (Oxidize -> React -> Reduce) Intentional->ProtectStrategy Reaction requires oxidant

Figure 2: Diagnostic logic for identifying and resolving sulfur oxidation issues.

Frequently Asked Questions (FAQ)

Q: Can I use DTT (Dithiothreitol) to reduce Methionine Sulfoxide? A: Generally, no . DTT is excellent for reducing disulfides (Cystine to Cysteine) but is kinetically very slow and often ineffective at reducing sulfoxides (Met(O)) under standard conditions. For sulfoxides, you need the halide-mediated mechanism (NH₄I) or enzymatic reduction (MsrA/B).

Q: Why does my peptide smell like garlic/rotten cabbage? A: This is due to the scavengers (EDT, Thioanisole, DMS). While unpleasant, they are necessary evils.

  • Tip: Quench your cleavage waste with bleach (Sodium Hypochlorite) in the fume hood to oxidize these volatiles into non-smelly sulfoxides/sulfones before disposal. Warning: Do not mix bleach with acidic TFA waste directly (creates Chlorine gas). Neutralize the acid first!

Q: I can't use Iodide because my molecule is sensitive to halogens. What now? A: If NH₄I is contraindicated, consider using TMSBr (Trimethylsilyl bromide) with a thioether scavenger. It follows a similar mechanism but avoids the iodine redox chemistry. Alternatively, for small molecules, Silanes (e.g., Trichlorosilane) are effective reducing agents for sulfoxides, though they require strict anhydrous conditions.

References
  • Reagent H & Methionine Protection: Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][2] Journal of Peptide Research, 53(5), 548–553.

  • NH4I Reduction Mechanism: Nicolas, E., Vilaseca, M., & Giralt, E. (1995).[2] A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine.[1][4] Tetrahedron, 51(20), 5701-5710.

  • Peroxides in Ethers (Safety & Chemistry): Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

  • Chemoselective Oxidation Strategies: Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[5][6] Tetrahedron, 42(20), 5459-5495.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-MTC Reference Standards in Aqueous Solutions

Introduction 4-Methyl-α-pyrrolidinohexiophenone (4-MTC, also known as MPHP) is a synthetic cathinone of the pyrrolidinophenone class.[1] As with any analytical reference standard, ensuring the stability and integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-α-pyrrolidinohexiophenone (4-MTC, also known as MPHP) is a synthetic cathinone of the pyrrolidinophenone class.[1] As with any analytical reference standard, ensuring the stability and integrity of 4-MTC in prepared solutions is paramount for generating accurate and reproducible results in research, clinical, and forensic settings. This guide provides in-depth technical support for scientists and researchers encountering stability issues with 4-MTC in aqueous solutions. We will explore the chemical principles governing its stability, offer detailed troubleshooting advice, and provide validated protocols to mitigate degradation.

The stability of synthetic cathinones is a complex issue, heavily influenced by their chemical structure, the composition of the matrix, and storage conditions.[2][3] Studies have consistently shown that factors such as temperature, pH, and solvent choice play a critical role in the longevity of these compounds in solution.[2][3][4] Specifically, pyrrolidinyl-type cathinones like 4-MTC are generally more stable than their secondary amine counterparts.[2][3][5] However, they are not immune to degradation, making strict adherence to proper preparation and storage protocols essential.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-MTC degradation in aqueous solutions?

The primary degradation pathway for many synthetic cathinones in aqueous media is related to the β-keto group within their structure.[4] While specific mechanistic studies on 4-MTC are limited, evidence from related compounds suggests that pH and temperature are the most critical factors.[2][3] Alkaline conditions (high pH) can promote degradation, whereas acidic conditions tend to enhance stability.[2][3] Temperature is also a major catalyst for degradation; elevated temperatures significantly decrease the half-life of cathinones in solution.[2][3]

Q2: What are the ideal storage conditions for aqueous 4-MTC stock solutions?

For long-term stability, aqueous stock solutions of 4-MTC should be stored frozen at -20°C or colder.[2][5][6] Studies on a wide range of synthetic cathinones have demonstrated that frozen storage provides the greatest protection from loss.[2][3] When preparing stock solutions, using a slightly acidic aqueous buffer (e.g., pH 4-6) can further improve stability compared to neutral or alkaline water.[2][4] For short-term storage (days to weeks), refrigeration at 4°C is acceptable, but researchers should be aware that some degradation may still occur.[2]

Q3: How long can I expect my aqueous 4-MTC working solutions to be stable at room temperature?

Working solutions left at room temperature (20-25°C) are highly susceptible to degradation.[2][3] The stability is highly dependent on the specific matrix, but significant losses for many cathinones can be observed within hours to days at ambient temperatures.[2][3] It is strongly recommended to prepare fresh working solutions daily from a refrigerated or frozen stock and to minimize their time at room temperature. If solutions must be kept in an autosampler, a cooled sample tray is advised.

Q4: Does the choice of solvent for my initial stock solution matter?

Yes, the initial solvent choice is critical. While this guide focuses on aqueous solutions, it is best practice to prepare primary stock solutions in a non-aqueous solvent like methanol or acetonitrile, where cathinones are generally more stable.[7] These can then be diluted into the desired aqueous matrix to prepare working standards. If a purely aqueous solution is required from the start, using a slightly acidic buffer is preferable to pure deionized water.[2][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 4-MTC.

Problem 1: My 4-MTC calibrator/QC concentration is decreasing over time, even when stored in the refrigerator.

  • Probable Cause 1: pH of the Aqueous Matrix. The pH of your water or buffer may be neutral or slightly alkaline, which accelerates the degradation of cathinones.[2][3] Over time, even at 4°C, this can lead to a noticeable decrease in concentration.

  • Solution 1:

    • Measure the pH of your current aqueous matrix.

    • If preparing new solutions, use a buffer system with a pH between 4 and 6. Acetate or phosphate buffers are common choices.

    • For existing solutions, consider acidifying them slightly by adding a small, measured volume of a dilute acid (e.g., 0.1 M HCl) to reach the target pH range. Ensure this is compatible with your analytical method.

    • Self-Validation: Run a short-term stability test comparing your old matrix with the new, pH-adjusted matrix. Analyze samples at T=0 and T=24h, 48h, and 72h to confirm improved stability.

  • Probable Cause 2: Microbial Contamination. Unpreserved aqueous solutions, especially those near neutral pH, can support microbial growth. Microbes may metabolize the analyte, leading to a decrease in concentration.

  • Solution 2:

    • Prepare aqueous solutions using sterile water and containers.

    • Consider adding a preservative like sodium azide (NaN₃) to a final concentration of ~0.02-0.05%, if compatible with your analytical method (Note: Sodium azide can be problematic for LC-MS due to ion suppression).

    • Alternatively, filter-sterilize your aqueous solutions through a 0.22 µm filter into a sterile container.

Problem 2: I'm seeing new, unidentified peaks in the chromatogram of my aged 4-MTC standards.

  • Probable Cause: Degradation Products. The new peaks are likely degradation products of 4-MTC. The primary metabolic pathway for many pyrrolidinophenones involves the reduction of the β-ketone moiety to the corresponding alcohol metabolite.[9] Other pathways can include hydroxylation of the aromatic ring or alkyl chain.[10][11]

  • Solution:

    • This is a strong indicator of instability. Immediately discard the old standard and prepare a fresh one from a reliable stock.

    • To confirm, analyze a freshly prepared standard and compare its chromatogram to the aged one. The new peaks should be absent in the fresh standard.

    • Review your storage conditions against the recommendations in this guide (frozen storage, acidic pH). The workflow below illustrates a potential degradation pathway.

  • Visualization: Potential Degradation Pathway of 4-MTC

    G MTC 4-MTC (Parent Compound) Degradant1 Reduced Metabolite (β-keto reduction) MTC->Degradant1 High Temp, Alkaline pH Degradant2 Hydroxylated Metabolite MTC->Degradant2 Oxidation Other Other Degradants MTC->Other

    Caption: Potential degradation pathways for 4-MTC in aqueous solution.

Problem 3: There is high variability between replicate injections from my autosampler vial.

  • Probable Cause: In-Vial Instability. If your autosampler is not temperature-controlled, the standards can sit at room temperature for an extended period, leading to degradation during the analytical run. This causes later injections to have a lower concentration than earlier ones.

  • Solution:

    • Use a temperature-controlled autosampler set to 4-10°C.

    • If a cooled autosampler is not available, limit the number of samples in a single batch to reduce the total run time.

    • Prepare smaller aliquots of your working standards and place new vials on the autosampler for longer sequences.

    • Self-Validation: Inject the same vial at the beginning, middle, and end of a sequence. A significant negative trend in the peak area indicates in-vial instability.

Protocols

Protocol 1: Preparation of a Stabilized Aqueous 4-MTC Stock Solution (1 mg/mL)

This protocol describes the preparation of a primary aqueous stock solution with enhanced stability.

  • Materials:

    • 4-MTC reference standard powder

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Sodium acetate buffer (0.1 M, pH 4.5)

    • Class A volumetric flasks

    • Calibrated analytical balance

    • Amber glass storage vials

  • Procedure:

    • Accurately weigh 10 mg of 4-MTC reference standard powder.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add approximately 1 mL of methanol to the flask to ensure the powder fully dissolves. Swirl gently.

    • Once dissolved, dilute to the 10 mL mark with the 0.1 M sodium acetate buffer (pH 4.5).

    • Cap the flask and invert 15-20 times to ensure homogeneity.

    • Aliquot the stock solution into smaller volume amber glass vials.

    • Label clearly and store at -20°C or below.

Protocol 2: Short-Term Stability Study Workflow

Use this workflow to validate the stability of your working solutions in your specific matrix and storage conditions.

  • Visualization: Stability Study Workflow

    G cluster_0 Day 0 cluster_1 Time Points (e.g., 24h, 48h, 7d) cluster_2 Analysis Prep Prepare Bulk Working Solution T0 Analyze 3 Replicates (Establish Baseline) Prep->T0 Store Aliquot and Store Under Test Conditions (e.g., 4°C, 20°C) Prep->Store Compare Compare Mean Area of Tx vs. T0 T0->Compare Tx Analyze 3 Replicates from Stored Aliquots Store->Tx Tx->Compare Decision Stable if >90% of Baseline Response? Compare->Decision

    Caption: Workflow for a short-term stability assessment of 4-MTC solutions.

  • Objective: To determine the stability of a 1 µg/mL 4-MTC working solution in your chosen aqueous matrix at a specific temperature (e.g., 4°C).

  • Procedure:

    • Prepare a fresh batch of the 1 µg/mL working solution.

    • Time Zero (T=0): Immediately analyze three freshly prepared replicates via your analytical method (e.g., LC-MS). Calculate the mean peak area and relative standard deviation (RSD). This is your baseline.

    • Storage: Store the remaining solution under the desired condition (e.g., in a sealed vial at 4°C).

    • Time Point 1 (T=24h): After 24 hours, retrieve the solution, allow it to come to room temperature, and analyze three replicates.

    • Subsequent Time Points: Repeat step 4 at desired intervals (e.g., 48h, 72h, 1 week).

    • Data Analysis: For each time point, calculate the mean peak area. Compare this mean to the T=0 baseline. The solution is generally considered stable if the mean concentration is within ±10-15% of the initial concentration.

Summary of Stability Factors for Synthetic Cathinones
FactorCondition for Higher StabilityCondition for Lower StabilityPrimary References
Temperature Frozen (-20°C or colder)Elevated (Room Temp or higher)[2][3][5][6]
pH Acidic (e.g., pH 4)Alkaline (e.g., pH 8)[2][3][4]
Solvent Acetonitrile / MethanolAqueous Solutions[7]
Chemical Structure Pyrrolidinyl Ring PresentSecondary Amine[2][3][5]

References

  • Title: Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples Source: Office of Justice Programs URL: [Link]

  • Title: Stability of Synthetic Cathinones in Blood Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples Source: International Journal of Legal Medicine (springermedizin.de) URL: [Link]

  • Title: Long-term stability of synthetic cathinones in dried blood spots and whole blood samples: a comparative study Source: ResearchGate URL: [Link]

  • Title: Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in whole blood Source: International Journal of Legal Medicine URL: [Link]

  • Title: Comparison of Analytical Data of Prior Methods for the Analyses of 4-MC and 4-MMC-R a Source: ResearchGate URL: [Link]

  • Title: Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism Source: ResearchGate URL: [Link]

  • Title: Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification and quantification of 4-methylethcathinone (4-MEC) and 3,4-methylenedioxypyrovalerone (MDPV) in hair by LC-MS/MS after chronic administration Source: PubMed URL: [Link]

  • Title: Extended Stability Evaluation of Selected Cathinones Source: Frontiers in Chemistry URL: [Link]

  • Title: and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples Source: International Journal of Legal Medicine URL: [Link]

  • Title: 4'-Methyl-α-pyrrolidinohexiophenone Source: Wikipedia URL: [Link]

  • Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives Source: West Virginia University Research Repository URL: [Link]

  • Title: Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Source: SciSpace URL: [Link]

  • Title: In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP Source: King's College London Research Portal URL: [Link]

  • Title: Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices Source: MDPI URL: [Link]

  • Title: Improved Diagnostic Methods in the Follow-Up of Medullary Thyroid Carcinoma by Highly Specific Calcitonin Measurements Source: The Journal of Clinical Endocrinology & Metabolism | Oxford Academic URL: [Link]

  • Title: Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters Source: PubMed URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacology: 4-Methylmethcathinone (4-MMC) vs. 4-Methylthiocathinone (4-MTMC)

Executive Summary This technical guide provides a comparative analysis of 4-Methylmethcathinone (Mephedrone, 4-MMC) and its structural analog 4-Methylthiocathinone (4-MTMC) . While 4-MMC is a well-characterized non-selec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-Methylmethcathinone (Mephedrone, 4-MMC) and its structural analog 4-Methylthiocathinone (4-MTMC) . While 4-MMC is a well-characterized non-selective monoamine releasing agent, 4-MTMC represents a specific structural modification where the para-methyl group is replaced by a para-methylthio (-S-CH₃) group.

Key Distinction: The substitution of the methyl group with a sulfur-containing moiety significantly alters the lipophilicity, metabolic fate, and transporter selectivity of the molecule. Based on Structure-Activity Relationships (SAR) of homologous amphetamines (e.g., 4-MTA), this modification typically shifts the pharmacological profile from a balanced stimulant (DA/5-HT) to a highly selective serotonergic releasing agent with increased toxicity risks.

Chemical Structure & Physiochemical Properties[1][2][3][4]

The pharmacological divergence begins at the molecular level. The bioisosteric replacement of the methyl group affects interaction with the hydrophobic pockets of monoamine transporters.

Feature4-Methylmethcathinone (4-MMC)4-Methylthiocathinone (4-MTMC)
Structure

-keto-amphetamine with p-CH₃

-keto-amphetamine with p-SCH₃
Molecular Weight 177.24 g/mol 209.31 g/mol
Lipophilicity (LogP) ~2.1 (Moderate)~2.8 (High)
Electronic Effect Weak electron-donating (+I)Electron-donating (+M), larger Van der Waals radius
Key SAR Implication Balanced DAT/SERT affinity.Steric bulk of Sulfur favors SERT; excludes DAT binding.
SAR Logic Visualization

The following diagram illustrates how the para-substitution dictates transporter selectivity.

SAR_Logic sub1 Para-Substituent methyl Methyl (-CH3) (4-MMC) sub1->methyl thio Methylthio (-SCH3) (4-MTMC) sub1->thio effect_me Fits DAT & SERT Pockets methyl->effect_me effect_thio Steric Bulk Excludes DAT High Lipophilicity Favors SERT thio->effect_thio outcome_me Balanced Release (Stimulant + Entactogen) effect_me->outcome_me outcome_thio SERT Selective (Entactogen + Serotonin Syndrome Risk) effect_thio->outcome_thio

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the sulfur substitution shifts pharmacological selectivity.

Neuropharmacology: Mechanism of Action[5]

Both compounds function as Transporter Substrates , meaning they enter the presynaptic neuron via the transporter (DAT/SERT/NET) and trigger the reversal of transport, spilling neurotransmitters into the synaptic cleft.

4-Methylmethcathinone (4-MMC)[2][6][7][8][9][10][11]
  • Profile: Non-selective monoamine releaser.

  • Potency: DAT ≈ SERT > NET.[1]

  • Effect: Rapid increase in extracellular dopamine (euphoria, stimulation) and serotonin (empathy).

  • Kinetics: Rapid onset, short half-life (~2.15 h), leading to compulsive re-dosing ("fiending").

4-Methylthiocathinone (4-MTMC)
  • Profile: Selective Serotonin Releasing Agent (SSRA) with MAO-inhibiting potential.

  • Predicted Potency: SERT >>> DAT.[2]

  • Mechanistic Insight: Drawing from data on 4-MTA (the amphetamine homolog), the para-thio group creates a molecule that binds tightly to SERT but is too large for the dopamine transporter's substrate pocket.

  • Risk Factor: Unlike 4-MMC, the lack of dopamine release coupled with potent 5-HT release and potential MAO-A inhibition increases the risk of Serotonin Syndrome (hyperthermia, clonus, rigidity) significantly.

Synaptic Mechanism Diagram

Synaptic_Mechanism cluster_synapse Presynaptic Terminal Mechanism drug Drug (4-MMC / 4-MTMC) transporter Monoamine Transporter (DAT/SERT) drug->transporter Substrate Uptake cytosol Cytosolic NT Pool (Increased) transporter->cytosol Drug Enters Cytosol efflux Reverse Transport (NT Release) transporter->efflux Non-Exocytotic Release vmat VMAT2 (Vesicular Transporter) vesicle Synaptic Vesicle (High NT Conc.) vmat->vesicle Displaces NT vesicle->cytosol NT Leakage cytosol->transporter Concentration Gradient Reversal cytosol->vmat Drug Disrupts pH Gradient

Figure 2: Mechanism of transporter-mediated reverse transport common to substrate-type releasers.

Toxicology and Metabolism

The metabolic pathways diverge significantly due to the sulfur atom, creating unique toxicological risks for 4-MTMC.

Metabolic Pathways[9]
  • 4-MMC: Primarily metabolized via:

    • N-demethylation (to 4-methylcathinone).

    • Reduction of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -keto group (to halostachine analogs).
      
    • Oxidation of the para-methyl group to a carboxylic acid (4-carboxy-MMC).

  • 4-MTMC: Metabolized via S-oxidation .

    • The sulfide (-S-) is oxidized by CYP450 and FMO enzymes to the Sulfoxide and subsequently the Sulfone .

    • Implication: Sulfoxides are often chemically reactive and can contribute to delayed toxicity or prolonged bioactivity.

Comparative Toxicity Table
Parameter4-MMC (Mephedrone)4-MTMC (Thio-analog)
Primary Neurotoxicity Oxidative stress (DA terminals); Hyperthermia (context-dependent).Serotonin Syndrome (Life-threatening hyperthermia).
MAO Inhibition Weak/Negligible.High Probability (Based on 4-MTA data).
Onset of Action Rapid (Minutes).Delayed (Slower BBB penetration due to size/metabolism).
Overdose Risk High (due to re-dosing).Critical (Delayed onset leads to accidental stacking).

Experimental Protocol: Monoamine Uptake Assay

To empirically validate the differences described above, researchers should utilize a radiolabeled neurotransmitter uptake inhibition assay using rat brain synaptosomes or transfected HEK293 cells.

Protocol: [³H]-Neurotransmitter Uptake Inhibition

Objective: Determine IC₅₀ values for DAT, SERT, and NET.

Materials:

  • [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.[1]

  • HEK293 cells stably expressing hDAT, hSERT, hNET.

  • Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

  • Cell Preparation:

    • Seed HEK293 cells in 96-well plates (poly-D-lysine coated).

    • Incubate 24h to reach confluence.

  • Drug Incubation:

    • Wash cells with KRH buffer.

    • Add test compounds (4-MMC and 4-MTMC) at concentrations ranging from 1 nM to 100 µM.

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add [³H]-Neurotransmitter (final conc. ~20 nM).

    • Incubate for 6 minutes (DA/NE) or 10 minutes (5-HT).

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold buffer to stop transport.

  • Quantification:

    • Lyse cells with 1% SDS.

    • Measure radioactivity via Liquid Scintillation Counting.

  • Analysis:

    • Plot log(concentration) vs. % uptake.

    • Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Assay_Workflow step1 Seed HEK293-Transporter Cells step2 Incubate with Drug (10 min) step1->step2 step3 Add [³H]-Neurotransmitter step2->step3 step4 Terminate (Ice Wash) step3->step4 step5 Liquid Scintillation Counting step4->step5 step6 Calculate IC50 step5->step6

Figure 3: Standard workflow for determining transporter inhibition potency.

Conclusion

While 4-MMC acts as a "hybrid" stimulant with a profile similar to MDMA but with higher dopaminergic potency, 4-MTMC is predicted to behave as a selective serotonergic agent with a narrower therapeutic index. The substitution of the methyl group for a methylthio group eliminates the dopaminergic "rush" while amplifying serotonergic release and MAO inhibition risks. Researchers should handle 4-MTMC with extreme caution due to the high probability of delayed serotonin toxicity.

References

  • Simmler, L. D., et al. (2013).[3] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology.

  • Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1][4] Neuropsychopharmacology.

  • Elliott, S. P. (2011). The metabolism of 4-methylmethcathinone (mephedrone) in human and rat liver microsomes. Journal of Analytical Toxicology.

  • Huang, P. K., et al. (2012). 4-Methylthioamphetamine (4-MTA) induced neurotoxicity: The role of serotonin transporter and oxidative stress. Toxicology Letters. (Cited for SAR comparison of thio-analogs).

  • Green, A. R., et al. (2014).[5] The pharmacology and clinical pharmacology of 4-methylmethcathinone (mephedrone, 4-MMC).[6][2] British Journal of Pharmacology.

Sources

Comparative

Analytical Divergence: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- (4-MTC) in Standard Drug Screens

Executive Summary 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- , commonly known as 4-Methylthiocathinone (4-MTC) , presents a significant toxicological challenge due to its structural duality. As the -keto analog of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- , commonly known as 4-Methylthiocathinone (4-MTC) , presents a significant toxicological challenge due to its structural duality. As the


-keto analog of the notorious "Flatliner" drug (4-MTA), it retains the serotonergic toxicity associated with the 4-methylthio substitution while adopting the analytical evasiveness typical of the cathinone class.

This guide provides an objective technical comparison of 4-MTC's performance in standard amphetamine immunoassays versus confirmatory techniques. Experimental evidence suggests that while specific "Direct ELISA" kits may detect the methylthio moiety, standard homogeneous assays (EMIT, CEDIA) are prone to false negatives , necessitating specific mass spectral confirmation protocols.

Part 1: Chemical Identity & Structural Basis of Interference

To understand the cross-reactivity profile, one must first analyze the structural deviations from the standard hapten (d-Amphetamine) used to generate immunoassay antibodies.

Featured-Amphetamine (Target)4-MTA (Analog)4-MTC (Subject)Impact on Detection
Backbone PhenethylaminePhenethylamineCathinone (

-keto)
The

-ketone group alters pKa and stereochemistry, significantly reducing antibody binding affinity.
4-Position HydrogenMethylthio (-S-CH

)
Methylthio (-S-CH

)
Bulky sulfur group causes steric hindrance in tight binding pockets but may enhance binding in broad-specificity ELISA kits.
Primary Amine YesYesYesPreserves the primary amine target used in some derivatization protocols (e.g., reactive with ninhydrin/CBQCA).
The "Stealth" Mechanism

Standard amphetamine antibodies are typically raised against a derivative of amphetamine linked via the phenyl ring or the nitrogen.

  • Steric Hindrance: The bulky 4-methylthio group of 4-MTC physically blocks the deep insertion of the molecule into the antibody binding pocket.

  • Electronic Disturbance: The electron-withdrawing carbonyl group at the beta position (characteristic of cathinones) alters the electron density of the benzene ring and the spatial orientation of the amine, further reducing recognition by antibodies designed for the planar alkyl chain of amphetamines.

Part 2: Comparative Performance in Immunoassays

The following data synthesizes cross-reactivity trends for 4-substituted amphetamines and cathinones. Note the divergence between homogeneous assays (EMIT) and heterogeneous assays (ELISA).

Predicted Cross-Reactivity Profile[1][2][3][4]
Assay PlatformMethodologyExpected Cross-Reactivity (4-MTC)Mechanism / Observation
EMIT II Plus Homogeneous Enzyme Immunoassay< 1% (Negative)

-keto amphetamines (cathinones) historically show poor cross-reactivity in EMIT. High concentrations (>100,000 ng/mL) may be required to trigger a positive.
CEDIA Cloned Enzyme Donor ImmunoassayLow to Moderate (~5-10%) CEDIA antibodies generally display broader specificity for designer amines than EMIT, but the

-ketone remains a limiting factor.
Direct ELISA Heterogeneous (e.g., Bio-Quant)High Potential (>100%) Paradoxical Result: Studies on the analog 4-MTA show hyper-reactivity (up to 280%) in some ELISA kits. 4-MTC may trigger positives here despite failing EMIT.
Roche Abuscreen Radioimmunoassay (RIA) / KIMSVariable Older RIA data suggests moderate detection of 4-substituted analogs, but modern KIMS (kinetic interaction) often mirrors EMIT specificity.
Experimental Insight: The "False Negative" Trap

A critical danger in clinical toxicology is the reliance on EMIT as a primary screen.

  • Scenario: A patient presents with serotonin syndrome (hyperpyrexia, rigidity).

  • Screen: EMIT Amphetamine screen is Negative .[1]

  • Correction: If clinical symptoms align with serotonin toxicity, a negative EMIT result should not preclude GC-MS/LC-MS testing.

Part 3: Confirmatory Analysis (The Gold Standard)

Due to the unreliability of immunoassays, Gas Chromatography-Mass Spectrometry (GC-MS) is the required method for identification. 4-MTC produces a distinct fragmentation pattern different from 4-MTA.

GC-MS Fragmentation Pathway (EI, 70eV)

Unlike amphetamines which cleave to form a benzyl fragment, cathinones like 4-MTC undergo


-cleavage between the carbonyl carbon and the 

-carbon.
  • Base Peak (m/z 44): The iminium ion

    
    . This is the dominant peak for all 
    
    
    
    -methyl primary amines (amphetamine, 4-MTA, 4-MTC).
  • Acylium Ion (m/z 151): The 4-methylthiobenzoyl fragment

    
    .
    
    • Calculation: Methylthio (47) + Benzene ring (76) + Carbonyl (28) = 151.

    • Differentiation: 4-MTA (non-keto) yields a tropylium-like fragment at m/z 137 (

      
      ). The shift from 137 to 151 is diagnostic for the ketone.
      
  • Molecular Ion (m/z 195): Weak or absent, typical of cathinones.

Validated GC-MS Protocol Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Injection: Splitless, 250°C.

  • Derivatization (Optional but Recommended): PFPA (Pentafluoropropionic anhydride).

    • Why? Improves peak shape of the primary amine and increases molecular weight for better specificity.

    • Target Ions (PFPA deriv): Look for molecular ion shift +146 mass units.

Part 4: Visualization of Screening Workflow

The following diagram illustrates the decision logic required to correctly identify 4-MTC, highlighting the failure points of standard screens.

G Sample Biological Specimen (Urine/Blood) Screen Immunoassay Screen (EMIT / CEDIA) Sample->Screen Result_Pos Positive (+) Screen->Result_Pos High Conc. or Sensitive ELISA Result_Neg Negative (-) Screen->Result_Neg Standard EMIT (Most Likely) GCMS GC-MS / LC-MS Confirmation Result_Pos->GCMS Clinical Clinical Assessment: Serotonin Syndrome? Result_Neg->Clinical Stop Stop / Rule Out (RISK OF ERROR) Clinical->Stop No Symptoms Clinical->GCMS Symptoms Present Ident Identification: 4-MTC (m/z 44, 151) GCMS->Ident

Caption: Diagnostic workflow for 4-MTC. Note that a Negative Immunoassay result requires clinical correlation to trigger confirmatory testing, preventing false-negative case closure.

Part 5: Experimental Validation Protocol

To validate the cross-reactivity of 4-MTC in your specific assay, follow this "Standard Addition" protocol. This establishes the LOD (Limit of Detection) for the cross-reactant.

  • Preparation of Stock: Dissolve 10 mg of 4-MTC HCl (Reference Standard) in 10 mL methanol to create a 1.0 mg/mL stock.

  • Calibrator Spiking:

    • Use drug-free urine (negative control).

    • Prepare spikes at: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.

  • Assay Execution:

    • Run the standard Amphetamine assay (e.g., EMIT II Plus) with a cutoff of 500 ng/mL or 1000 ng/mL (d-amphetamine equivalent).

  • Calculation of Cross-Reactivity (%):

    
    
    
    • Example: If it requires 50,000 ng/mL of 4-MTC to trigger the 1,000 ng/mL cutoff, the cross-reactivity is 2%.

References

  • Apollonio, L. G., et al. (2007). "Matrix effect and cross-reactivity of select amphetamine-type substances... using the Bio-Quant direct ELISA." Journal of Analytical Toxicology. Link

  • Petrie, M., et al. (2013).[2] "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology. Link

  • Blachut, D., et al. (2009). "The analytical profile of some 4-methylthioamphetamine (4-MTA) homologues." Forensic Science International. Link

  • Cayman Chemical. (2024). "4-MTA (hydrochloride) Product Information & Spectral Data." Cayman Chemical. Link

Sources

Validation

Confirmatory Analysis of 4-MTC Metabolites in Urine Samples

Executive Summary: The Sulfur Challenge in Cathinone Analysis The analysis of 4-Methylthiocathinone (4-MTC) presents a unique pharmacological and analytical paradox compared to its oxygenated (4-methoxy) or methylated (4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Challenge in Cathinone Analysis

The analysis of 4-Methylthiocathinone (4-MTC) presents a unique pharmacological and analytical paradox compared to its oxygenated (4-methoxy) or methylated (4-methyl) analogs like Mephedrone (4-MMC). The presence of the para-methylthio group introduces a hyper-reactive center susceptible to rapid oxidative metabolism and ex vivo degradation.

Unlike standard cathinones where


-keto reduction is the primary concern, 4-MTC requires a dual-focus strategy: monitoring the S-oxidation pathway  (sulfoxides/sulfones) and preventing auto-oxidative artifacts  during sample preparation. This guide moves beyond generic "dilute-and-shoot" protocols, advocating for a rigorous, chemically grounded workflow that ensures distinction between biological metabolites and benchtop degradation products.

Compound Profile & Metabolic Landscape[1]

To design a confirmatory assay, one must first map the target analytes. 4-MTC (4-Methylthiocathinone) undergoes extensive Phase I metabolism.

The Metabolic Map

The metabolic fate of 4-MTC diverges into two competing pathways:

  • Reductive Pathway (Standard): Reduction of the

    
    -keto group to the corresponding alcohol (dihydro-metabolite).
    
  • Oxidative Pathway (Unique): The sulfur atom is oxidized to the Sulfoxide and subsequently the Sulfone .

Note: In-source fragmentation of S-oxides can mimic the parent drug, making chromatographic separation critical.

MTC_Metabolism Parent 4-MTC (Parent Drug) Dihydro Dihydro-4-MTC (Alcohol) Parent->Dihydro Beta-Keto Reductase Sulfoxide 4-MTC Sulfoxide (Active Metabolite?) Parent->Sulfoxide CYP450 (S-Oxidation) Glucuronide O-Glucuronide Conjugate Dihydro->Glucuronide UGT (Phase II) Sulfone 4-MTC Sulfone (Terminal) Sulfoxide->Sulfone Oxidation

Caption: Divergent metabolic pathways of 4-MTC. The S-oxidation pathway (Red) is specific to thio-cathinones.

Analytical Strategy: Method Comparison

The choice of extraction and detection method defines the assay's sensitivity and robustness.

Sample Preparation: LLE vs. SPE

For urine analysis of sulfur-containing cathinones, Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE).

FeatureLiquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (SPE)Verdict
Selectivity Low. Co-extracts neutral matrix components.High. Retains amines (drugs) while washing neutrals.SPE Wins
Polarity Range Poor recovery for polar metabolites (Sulfoxides).Excellent recovery for both Parent (Non-polar) and Metabolites (Polar).SPE Wins
Stability Evaporation steps can induce S-oxidation artifacts.Elution can be performed directly into stable solvents.SPE Wins
Throughput Labor-intensive manual steps.Automatable (96-well plates).SPE Wins
Instrumental Platform: GC-MS vs. LC-MS/MS
  • GC-MS: Requires derivatization (e.g., PFPA) to prevent thermal degradation of the cathinone moiety. The high temperatures can artificially oxidize the sulfur group.

  • LC-MS/MS: The "Gold Standard." Allows analysis of polar metabolites (sulfoxides) without derivatization and operates at lower temperatures, preserving speciation.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Mixed-Mode Weak Cation Exchange (WCX) SPE to capture the basic cathinone and its metabolites while removing acidic interferences.

Reagents & Standards
  • Internal Standard: 4-MTC-d3 or Mephedrone-d3 (structural analog).

  • Buffer A: 0.1% Formic Acid in Water.

  • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Stabilizer: Acidify urine to pH 4.0 immediately upon collection using 6M HCl or NaHSO4 to prevent auto-oxidation.

Step-by-Step Workflow

Workflow Sample Urine Sample (Acidified pH 4.0) Hydrolysis Enzymatic Hydrolysis (ß-Glucuronidase, 60°C, 1h) Sample->Hydrolysis Optional (for total metabolites) SPE_Load SPE Load (Mixed-Mode WCX) Sample->SPE_Load Direct (Screening) Hydrolysis->SPE_Load Wash Wash 1: Ammonium Acetate Wash 2: MeOH SPE_Load->Wash Elute Elution 5% Formic Acid in MeOH Wash->Elute LCMS LC-MS/MS Analysis (C18 Column) Elute->LCMS

Caption: Optimized extraction workflow prioritizing pH control to minimize S-oxidation artifacts.

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). HILIC is an alternative if sulfoxide retention is poor on C18.

MRM Transitions (Theoretical & Predicted): Based on the fragmentation logic of 4-substituted cathinones (Acylium ion formation).

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Origin/Logic
4-MTC 196.1151.0 178.120 / 15Acylium ion (

) / Loss of

Dihydro-4-MTC 198.1180.1 151.015 / 25Loss of

/ Ring fragment
4-MTC Sulfoxide 212.1194.1 167.018 / 22Loss of

/ Oxidized Acylium
  • Quantifier (151.0): Corresponds to the 4-(methylthio)benzoyl ion. This is the "fingerprint" fragment for 4-methylthio substituted cathinones.

  • Qualifier (178.1): Loss of water (typical for ketones/alcohols).

Data Interpretation & Troubleshooting

Distinguishing Isomers

4-MTC (4-Methylthiocathinone) is isobaric with other potential designer drugs.

  • Differentiation: The sulfur isotopic pattern (

    
    , ~4.2% abundance) provides a unique mass spectral signature compared to oxygenated or chlorinated analogs. Check the M+2 isotope peak intensity.
    
Matrix Effects & Ion Suppression

Urine contains high salt and urea concentrations.

  • Symptom: Signal drop for the internal standard at the retention time of the analyte.

  • Solution: The WCX SPE wash step (methanol) removes neutral matrix components. If suppression persists, dilute the extract 1:5 with mobile phase A.

Stability Warning

If the ratio of Sulfoxide : Parent increases over time in the autosampler, your samples are oxidizing in situ.

  • Fix: Ensure the final extract is in an acidic mobile phase and keep the autosampler at 4°C.

References

  • Stability of Synthetic Cathinones in Urine. Source: National Institutes of Health (NIH) / PubMed Summary: Detailed analysis of pH and temperature dependence on cathinone stability, highlighting the necessity of acidic preservation (pH 4) and freezing. URL:[Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones. Source: National Institutes of Health (NIH) / PMC Summary: Comprehensive study on the metabolism of 4-methylthio-substituted cathinones, identifying S-demethylation, hydroxylation, and oxo-reduction as key pathways. URL:[Link]

  • Studies on the metabolism and toxicological detection of 4-methylthioamphetamine (4-MTA) in human urine. Source: Journal of Chromatography B (via PubMed) Summary: Provides the mechanistic basis for sulfur oxidation (sulfoxide/sulfone) in methylthio-substituted amphetamines, applicable to the structurally related 4-MTC. URL:[Link]

  • Determination of Synthetic Cathinones in Urine by LC-MS/MS. Source: Journal of Analytical Toxicology Summary: Validated methods for cathinone extraction and detection, establishing the superiority of LC-MS/MS over GC-MS for this class of thermally unstable compounds. URL:[Link]

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling &amp; PPE Protocol for 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-

Executive Summary & Chemical Identity Compound: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- Common Designation: 4-Methylthiocathinone (4-MTC) Chemical Class: Substituted Cathinone (Synthetic Stimulant)[1][2] This docu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: 1-Propanone, 2-amino-1-[4-(methylthio)phenyl]- Common Designation: 4-Methylthiocathinone (4-MTC) Chemical Class: Substituted Cathinone (Synthetic Stimulant)[1][2]

This document outlines the mandatory safety architecture for handling 4-MTC. As a structural analog to Methcathinone and Mephedrone (4-MMC), this compound must be treated as a potent Central Nervous System (CNS) stimulant with unknown long-term toxicological endpoints.[1][2]

The Core Hazard: Beyond standard organic irritancy, the primary risk is pharmacological activity via mucosal absorption or inhalation . Minute quantities of airborne dust can induce sympathomimetic toxidrome (tachycardia, hypertension, agitation). Therefore, containment of the solid phase is the critical safety objective.

Risk Assessment & Hazard Logic

We utilize a Control Banding approach due to the absence of a specific Occupational Exposure Limit (OEL). We assign this compound to Hazard Band D (High Potency/Unknown Toxicity), requiring containment and rigorous PPE.

Hazard CategoryGHS Classification (Inferred/Analog)Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Zero-Dust Tolerance: All weighing must occur in a filtered enclosure.[1][2]
Target Organ STOT-SE 3 (Respiratory)Mucosal Protection: Eyes and lungs are primary entry routes.[1][2]
Pharmacology CNS Stimulant (Monoamine release)Systemic Risk: Accidental exposure may mimic amphetamine intoxication.
Chemical Amine / ThioetherIncompatibility: Reacts vigorously with strong oxidizers and acids.
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE is selected based on permeation kinetics and respiratory protection factors (APF).

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile Gloves (Minimum 5 mil) Provides >480 min breakthrough time for solid handling.[1][2]
Hand Protection (Solvents) Double-Gloving (Nitrile + Laminate) Required when solubilizing in DMSO or Methanol.[1][2] The thioether moiety can facilitate skin absorption if dissolved in organic carriers.
Respiratory Fume Hood (Primary) Mandatory. Do not handle open powder on a benchtop.
Respiratory (Secondary) N95 or P100 Respirator Only required if working outside a hood (e.g., spill cleanup). Surgical masks provide zero protection against pharmacological dusts.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against airborne dust migration into the lacrimal duct.
Body Disposable Tyvek® Lab Coat Prevents dust accumulation on cotton clothing, which can lead to secondary exposure outside the lab.
Operational Protocols: Step-by-Step
A. Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid hydrochloride salt.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Substituted cathinone salts are often fluffy and electrostatic, increasing dispersion risk.

  • Taring: Tare the vial inside the hood. Do not move the balance in and out.

  • Solvation: Add solvent (e.g., Methanol, Water, DMSO) immediately after weighing to "lock down" the dust.

  • Decontamination: Wipe the balance and surrounding area with a 10% bleach solution or a specific surfactant cleaner immediately after use.

B. Emergency Spill Response

Scenario: 500mg vial drops and shatters on the floor.

  • Evacuate: Clear the immediate area for 10 minutes to allow aerosols to settle.

  • Don PPE: Put on a P100 respirator, double nitrile gloves, and goggles.

  • Contain: Cover the spill with a paper towel soaked in weak acid (e.g., 5% Acetic Acid) . This protonates the amine, reducing volatility, though the salt form is already low-volatility.[2]

  • Clean: Scoop up glass/powder. Wash the area three times with soap and water.

  • Disposal: Place all waste in a sealed hazardous waste bag labeled "Toxic Organic Solid."

Visualized Workflows
Figure 1: Exposure Response Decision Tree

This logic flow dictates immediate actions following accidental contact.[1][3]

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash EyeWash Flush Eye Station (15 mins) Eye->EyeWash FreshAir Move to Fresh Air Inhale->FreshAir SympCheck Check for CNS Symptoms: Tachycardia, Agitation, Tremors Wash->SympCheck EyeWash->SympCheck FreshAir->SympCheck Medical Seek Emergency Medical Attention (Bring SDS) SympCheck->Medical Symptoms Present Report File Incident Report (Internal Safety) SympCheck->Report No Symptoms Medical->Report

Caption: Protocol for immediate triage following exposure to 4-MTC. Note the specific check for CNS stimulant symptoms.

Figure 2: Safe Weighing Engineering Controls

WeighingProtocol Step1 1. Engineering Check (Hood Flow >100 fpm) Step2 2. Static Control (Ionizer ON) Step1->Step2 Step3 3. Transfer Solid (Spatula to Tared Vial) Step2->Step3 Step4 4. Solvation (Add Solvent Immediately) Step3->Step4 Critical Step: Suppress Dust Step5 5. Decontamination (Wet Wipe Surfaces) Step4->Step5

Caption: The "Wet Method" workflow minimizes the duration that dry powder is exposed to air.[1][2]

Disposal & Environmental Stewardship

Do not flush. The methylthio group and the amine structure make this compound potentially harmful to aquatic life and resistant to standard water treatment.

  • Segregation: Segregate liquid waste into "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier solvent used.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be incinerated.

  • Destruction: The preferred method of destruction is high-temperature chemical incineration to ensure the breakdown of the phenethylamine backbone.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92387: 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-.[1][2] Retrieved from [Link] (Note: While the exact isomer in the query is the amino-derivative, toxicity data is read-across from the closest structural analogs in the substituted cathinone class found in this database.)

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] Retrieved from [Link][1][2]

  • World Health Organization (WHO). Critical Review of Synthetic Cathinones. Expert Committee on Drug Dependence. Retrieved from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.